Technical Documentation Center

(2-Bromophenyl)(imino)methyl-lambda6-sulfanone Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (2-Bromophenyl)(imino)methyl-lambda6-sulfanone
  • CAS: 833459-47-5

Core Science & Biosynthesis

Foundational

(2-Bromophenyl)(imino)methyl-lambda6-sulfanone synthesis protocol

An In-depth Technical Guide to the Synthesis of (2-Bromophenyl)(imino)methyl-λ⁶-sulfanone For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the Sulfoximine Moiety The sulfo...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of (2-Bromophenyl)(imino)methyl-λ⁶-sulfanone

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Sulfoximine Moiety

The sulfoximine functional group has emerged as a critical pharmacophore in modern medicinal chemistry and agrochemical research.[1][2] Its unique stereochemical and electronic properties, including its role as a bioisostere for sulfones and sulfonamides, have led to its incorporation into a variety of biologically active molecules.[1][2] The N-H unsubstituted sulfoximines, in particular, are valuable building blocks as the nitrogen atom can be readily functionalized to generate diverse libraries of compounds for drug discovery pipelines.[3][4]

This guide provides a comprehensive, research-level protocol for the synthesis of a specific N-H sulfoximine, (2-Bromophenyl)(imino)methyl-λ⁶-sulfanone. The presence of the 2-bromophenyl group offers a strategic handle for further synthetic transformations, such as cross-coupling reactions, making this molecule a versatile intermediate for the development of novel chemical entities. While a direct, one-pot synthesis for this exact molecule is not prominently featured in the literature, a robust and efficient two-step synthetic pathway can be constructed based on well-established and validated methodologies for the synthesis of analogous sulfoximines.[5][6][7]

This protocol is designed to be a self-validating system, with detailed explanations for the experimental choices, ensuring both technical accuracy and practical applicability in a research and development setting.

Proposed Synthetic Pathway

The synthesis of (2-Bromophenyl)(imino)methyl-λ⁶-sulfanone will be achieved in two sequential steps, starting from the commercially available 2-bromothioanisole ((2-bromophenyl)(methyl)sulfane).

  • Step 1: Oxidation. The sulfide precursor will be selectively oxidized to the corresponding sulfoxide, (2-Bromophenyl)(methyl)sulfoxide. This is a standard transformation that sets the stage for the introduction of the imino group.

  • Step 2: Imination. The sulfoxide will be converted to the target N-H sulfoximine, (2-Bromophenyl)(imino)methyl-λ⁶-sulfanone, via a rhodium-catalyzed imination reaction. This method is chosen for its efficiency, mild reaction conditions, and good functional group tolerance.[6]

Synthetic_Workflow Start 2-Bromothioanisole Step1 Step 1: Oxidation (2-Bromophenyl)(methyl)sulfoxide Start->Step1 H₂O₂ / Acetic Acid Step2 Step 2: Imination (2-Bromophenyl)(imino)methyl-λ⁶-sulfanone Step1->Step2 [Rh₂(esp)₂] O-(2,4-dinitrophenyl)hydroxylamine

Caption: Overall synthetic workflow for (2-Bromophenyl)(imino)methyl-λ⁶-sulfanone.

Detailed Experimental Protocols

Materials and Equipment
  • Reagents: 2-Bromothioanisole (≥98%), Acetic Acid (glacial), Hydrogen Peroxide (30 wt. % in H₂O), Sodium Bicarbonate, Sodium Sulfate (anhydrous), Dichloromethane (DCM, HPLC grade), Ethyl Acetate (EtOAc, HPLC grade), Hexanes (HPLC grade), [Rh₂(esp)₂] (bis(α,α,α',α'-tetramethyl-1,3-benzenedipropionic acid)dirhodium(II)), O-(2,4-dinitrophenyl)hydroxylamine (DPH), Trifluoroethanol (TFE, ≥99%).

  • Equipment: Round-bottom flasks, magnetic stirrer with heating plate, reflux condenser, separatory funnel, rotary evaporator, column chromatography setup (silica gel, 70-230 mesh), thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄), standard laboratory glassware, inert atmosphere setup (e.g., Schlenk line with argon or nitrogen).

Step 1: Synthesis of (2-Bromophenyl)(methyl)sulfoxide

This procedure is adapted from standard sulfoxide synthesis protocols.[2]

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-bromothioanisole (5.0 g, 24.6 mmol, 1.0 equiv) and glacial acetic acid (25 mL).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add hydrogen peroxide (30 wt. %, 2.5 mL, 24.6 mmol, 1.0 equiv) dropwise over 15 minutes, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2 hours.

  • Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:EtOAc). The sulfoxide product should have a lower Rf value than the starting sulfide.

  • Once the reaction is complete, carefully quench the reaction by slowly pouring it into a beaker containing a saturated aqueous solution of sodium bicarbonate (100 mL) at 0 °C.

  • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to yield (2-Bromophenyl)(methyl)sulfoxide as a white solid or colorless oil.

Step 2: Synthesis of (2-Bromophenyl)(imino)methyl-λ⁶-sulfanone

This protocol is based on the efficient rhodium-catalyzed direct NH-imination of sulfoxides developed by Richards and Ge.[3][6]

  • To a flame-dried 50 mL Schlenk flask under an argon atmosphere, add (2-Bromophenyl)(methyl)sulfoxide (1.0 g, 4.56 mmol, 1.0 equiv), [Rh₂(esp)₂] (0.05 mol %, 17 mg), and O-(2,4-dinitrophenyl)hydroxylamine (DPH) (1.1 g, 5.47 mmol, 1.2 equiv).

  • Add trifluoroethanol (TFE, 20 mL) via syringe.

  • Stir the resulting mixture at room temperature for 12-24 hours. The reaction should be monitored by TLC (e.g., 1:1 Hexanes:EtOAc) until the starting sulfoxide is consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue directly by flash column chromatography on silica gel. The eluent system will need to be optimized but a gradient of dichloromethane/methanol or hexanes/ethyl acetate is a good starting point. The product, (2-Bromophenyl)(imino)methyl-λ⁶-sulfanone, is expected to be a white to off-white solid.

Catalytic_Cycle cluster_reactants Reactants A [Rh₂(esp)₂] B Rh-Nitrenoid Intermediate A->B + DPH - DNP C Sulfoxide Coordination B->C + R-S(O)-R' D Imination & Product Release C->D Nitrene Transfer D->A Product (Sulfoximine) Sulfoxide Sulfoxide DPH DPH

Caption: Proposed catalytic cycle for the Rh-catalyzed imination of sulfoxides.

Data Summary and Characterization

The following table summarizes the key parameters for the proposed synthesis. Expected yields are based on literature reports for analogous substrates.[2][6]

StepReactantsKey Reagents/CatalystSolventTemp. (°C)Time (h)Expected Yield (%)
12-BromothioanisoleH₂O₂Acetic Acid0 → RT2-4>90
2(2-Bromophenyl)(methyl)sulfoxide[Rh₂(esp)₂], DPHTFERT12-2470-85
Expected Characterization Data
  • ¹H NMR: The spectrum of the final product is expected to show characteristic signals for the aromatic protons in the range of δ 7.0-8.0 ppm, a singlet for the S-methyl group around δ 3.0-3.5 ppm, and a broad singlet for the N-H proton.[8][9]

  • ¹³C NMR: Aromatic carbons will appear in the δ 120-140 ppm region. The S-methyl carbon signal is expected around δ 40-45 ppm.[8][10]

  • HRMS (ESI): The calculated exact mass for C₈H₁₀BrNOS [M+H]⁺ should be confirmed.[11]

  • IR Spectroscopy: Characteristic absorption bands for the N-H bond (around 3200-3300 cm⁻¹) and the S=O bond (around 1220-1240 cm⁻¹ and 1090-1110 cm⁻¹) should be present.

Scientific Integrity and Rationale

  • Choice of Oxidation Reagent: Hydrogen peroxide in acetic acid is a mild and effective reagent for the selective oxidation of sulfides to sulfoxides, minimizing over-oxidation to the corresponding sulfone.[2]

  • Rationale for Imination Catalyst and Reagent: The rhodium-catalyzed direct imination of sulfoxides using DPH is a state-of-the-art method that avoids the need for pre-functionalization of the iminating agent or harsh reaction conditions.[6] The [Rh₂(esp)₂] catalyst is particularly effective for this transformation. Trifluoroethanol is often the solvent of choice as it can stabilize the reactive intermediates.[1]

  • Self-Validation: The progress of each step must be monitored by TLC to ensure complete conversion before proceeding to the workup. The final product's identity and purity must be rigorously confirmed by a combination of NMR, HRMS, and IR spectroscopy, comparing the obtained data with expected values for this class of compounds.

Safety and Handling

All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.[12][13]

  • Organobromine Compounds: 2-Bromothioanisole and its derivatives are irritants and may be harmful if inhaled, ingested, or absorbed through the skin.[13][14] Avoid direct contact and handle with care.

  • Hydrogen Peroxide: A strong oxidizer. Avoid contact with combustible materials.

  • Rhodium Catalyst: While used in small quantities, rhodium compounds should be handled with care. Avoid inhalation of dust.

  • DPH: O-(2,4-dinitrophenyl)hydroxylamine is an energetic material and should be handled with caution, avoiding shock and friction.

  • Waste Disposal: All chemical waste should be disposed of in accordance with local, state, and federal regulations. Halogenated and non-halogenated waste streams should be segregated.[13]

References

  • Sulfoximines-Assisted Rh(III)-Catalyzed C–H Activation and Intramolecular Annulation for the Synthesis of Fused Isochromeno-1,2-Benzothiazines Scaffolds under Room Temperature. (2020). MDPI. Available at: [Link]

  • Rhodium-Catalyzed Imination of Sulfoxides and Sulfides: Efficient Preparation of N-Unsubstituted Sulfoximines and Sulfilimines. (2004). Organic Letters - ACS Publications. Available at: [Link]

  • Sulfoximine Assisted C–H Activation and Annulation via Vinylene Transfer: Access to Unsubstituted Benzothiazines. (2023). MDPI. Available at: [Link]

  • Rhodium-catalyzed direct synthesis of unprotected NH-sulfoximines from sulfoxides. (2014). Chemical Communications (RSC Publishing). Available at: [Link]

  • Sulfoximine synthesis by imidation. Organic Chemistry Portal. Available at: [Link]

  • New Synthesis of Benzothiazines and Benzoisothiazoles Containing a Sulfoximine Functional Group. (2005). Organic Letters - ACS Figshare. Available at: [Link]

  • Synthesis of Cyclic Sulfoximines via C–H Bond Activation. (2023). Encyclopedia.pub. Available at: [Link]

  • Synthesis and Transformations of NH‐Sulfoximines. PMC. Available at: [Link]

  • Selected NMR Characteristics of sulfoximine amides 12, 13 and 14. ResearchGate. Available at: [Link]

  • Syntheses of Sulfoximines: Development of a Light-Promoted Protocol and its Application in the Preparation of Natural Compound Analogs. RWTH Publications. Available at: [Link]

  • [(2-bromophenyl)imino]dimethyl-lambda6-sulfanone (C8H10BrNOS). PubChemLite. Available at: [Link]

  • Mechanistic Investigation of the NH-Sulfoximination of Sulfide. Evidence for λ6-sulfanenitrile intermediates. Available at: [Link]

  • Sulfoximine N‑Functionalization with N‑Fluorobenzenesulfonamide. PMC. Available at: [Link]

  • Synthesis and characterization of new bis(fluoroalkyl) phosphoramidates bearing sulfoximine groups. (2021). Taylor & Francis Online. Available at: [Link]

  • Synthesis of Enantioenriched NH-Sulfoximines by NH Transfer to Sulfoxides Using. Organic Syntheses Procedure. Available at: [Link]

  • Structural characterization of a cyclic sulfoximine (see also legend of...). ResearchGate. Available at: [Link]

  • Bromine. Rutgers University. Available at: [Link]

  • Asymmetric Synthesis of Sulfoximines, Sulfonimidoyl Fluorides, and Sulfonimidamides Enabled by an Enantiopure Bifunctional S(VI) Reagent. PMC. Available at: [Link]

  • (PDF) Synthesis of N‐Monosubstituted Sulfondiimines by Metal‐free Iminations of Sulfilimium Salts. ResearchGate. Available at: [Link]

  • Bromine - SAFETY DATA SHEET. (2024). PENTA. Available at: [Link]

  • Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. (2025). Dolly Corporation. Available at: [Link]

  • Strategies for oxidative synthesis of N- triflyl sulfoximines. The Royal Society of Chemistry. Available at: [Link]

  • Sulfoximine N-Functionalization with N-Fluorobenzenesulfonamide. (2025). The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Preparation of Sulfoximines, Sulfoximidoyl Derivatives and Sulfones via Visible-Light Photocatalysis. Publikationsserver der Universität Regensburg. Available at: [Link]

Sources

Exploratory

Novel Sulfoximine Compounds in Medicinal Chemistry: A Technical Guide

Executive Summary For decades, the sulfoximine functional group ( ) remained a "lab oddity," overshadowed by its isosteric cousins, sulfones ( ) and sulfonamides ( ). However, the last ten years have witnessed a paradigm...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For decades, the sulfoximine functional group (


) remained a "lab oddity," overshadowed by its isosteric cousins, sulfones (

) and sulfonamides (

). However, the last ten years have witnessed a paradigm shift. Driven by the clinical advancement of molecules like Roniciclib (pan-CDK inhibitor) and Ceralasertib (ATR inhibitor), sulfoximines have graduated from obscure reagents to validated pharmacophores.

This guide analyzes the sulfoximine moiety not just as a bioisostere, but as a multidimensional scaffold that offers unique vectors for solubility enhancement, metabolic stability, and chiral complexity. We provide a technical roadmap for integrating sulfoximines into drug discovery pipelines, from rationale to bench protocols.

Part 1: Physicochemical Properties & Bioisosterism[1]

The "Chiral Switch" and Vector Analysis

The sulfoximine group is isoelectronic with the sulfone group but offers two critical advantages: intrinsic chirality (at the sulfur atom) and an additional vector for functionalization (at the nitrogen atom).

FeatureSulfone (

)
Sulfoximine (

)
Medicinal Chemistry Impact
Chirality AchiralChiral (S-stereogenic)Enables kinetic resolution of targets; adds complexity to IP space.
H-Bonding 2 Acceptors1 Acceptor (O), 1 Donor/Acceptor (N)The NH-sulfoximine is a potent H-bond donor, mimicking sulfonamides without the acidic proton issues.
Solubility ModerateHighSignificant improvement in aqueous solubility due to polarity and H-bonding.
Metabolic Stability HighHighGenerally resistant to oxidative metabolism; comparable to sulfones.
Basicity NeutralWeakly Basic (

~ 24 for NH)
The N-atom can be modulated (acylated, alkylated) to tune

and permeability.
Structural Logic: Why Swap?

Replacing a sulfone with a sulfoximine is rarely a 1:1 swap for potency alone. It is a strategic maneuver to:

  • Break Symmetry: Introduce chirality to match a protein pocket more precisely.

  • Alter Solvation: The basic nitrogen changes the hydration shell, often improving solubility in aqueous media.

  • Create Exit Vectors: The nitrogen atom allows for the attachment of solubilizing tails or warheads (e.g., in PROTACs) without disrupting the core binding mode.

Bioisosterism cluster_props Property Modulation Sulfone Sulfone (Achiral, 2 H-bond Acceptors) Sulfoximine Sulfoximine (Chiral, H-bond Donor/Acceptor, Tunable N) Sulfone->Sulfoximine Bioisosteric Replacement (+Solubility, +Chirality) Sulfonamide Sulfonamide (Acidic Proton, Solubility Issues) Sulfonamide->Sulfoximine Scaffold Hopping (Remove Acidic H, Improve Permeability) Solubility Aq. Solubility (High) Sulfoximine->Solubility Stability Metabolic Stability (High) Sulfoximine->Stability Vector N-Functionalization (New Vector) Sulfoximine->Vector

Figure 1: Bioisosteric relationships between sulfones, sulfonamides, and sulfoximines, highlighting the property gains driven by the switch.[1][2]

Part 2: Clinical Case Studies

Roniciclib (BAY 1000394) - Pan-CDK Inhibitor
  • The Challenge: The initial sulfonamide lead suffered from poor aqueous solubility and metabolic instability.

  • The Solution: Replacing the sulfonamide with a cyclic sulfoximine moiety.

  • Outcome: The sulfoximine maintained the critical H-bond network with the kinase hinge region while significantly boosting solubility and oral bioavailability.

Ceralasertib (AZD6738) - ATR Inhibitor[4]
  • The Challenge: Need for a potent, selective ATR kinase inhibitor with favorable pharmacokinetics.

  • The Solution: Incorporation of an S-methyl-sulfoximine.

  • Outcome: The sulfoximine provided a critical H-bond interaction and optimized the lipophilic efficiency (LipE), propelling the compound into Phase III trials.

ClinicalPipeline Discovery Discovery Phase (Sulfone/Sulfonamide Leads) Optimization Lead Optimization (Sulfoximine Bioisostere Switch) Discovery->Optimization Identify Solubility/Metabolic Issues Clinical Clinical Candidates Optimization->Clinical Validates Pharmacophore Roniciclib Roniciclib (BAY 1000394) Target: Pan-CDK Feature: Cyclic Sulfoximine Clinical->Roniciclib Ceralasertib Ceralasertib (AZD6738) Target: ATR Kinase Feature: Acyclic S-Me Sulfoximine Clinical->Ceralasertib Atuveciclib Atuveciclib (BAY 1143572) Target: PTEFb Feature: NH-Sulfoximine Clinical->Atuveciclib

Figure 2: The evolution of sulfoximine-containing clinical candidates, illustrating the transition from discovery leads to optimized clinical assets.

Part 3: Synthetic Methodologies

The synthesis of sulfoximines has evolved from harsh conditions to mild, catalytic processes. The two dominant pathways are Imidation of Sulfoxides and Oxidation of Sulfilimines .

Pathway A: Metal-Catalyzed Imination of Sulfoxides (Standard)

This is the most common route for late-stage functionalization.

  • Substrate: Sulfoxide (

    
    )
    
  • Reagent: Nitrogen source (e.g., trifluoroacetamide, carbamates) + Oxidant (if needed).

  • Catalyst: Rhodium(II) or Iron(II/III).

Pathway B: Oxidative Imination of Sulfides (One-Pot)

A more direct route starting from the sulfide, avoiding the isolation of the sulfoxide.

  • Substrate: Sulfide (

    
    )
    
  • Reagents: Ammonia source (e.g., Ammonium carbamate) + Hypervalent Iodine (

    
    ).
    

Synthesis Sulfide Sulfide (R-S-R') Sulfoxide Sulfoxide (R-SO-R') Sulfide->Sulfoxide Oxidation Sulfilimine Sulfilimine (R-S(=N)-R') Sulfide->Sulfilimine Imidation Sulfoximine Sulfoximine (R-S(O)(=N)-R') Sulfide->Sulfoximine One-Pot Direct Sulfoxide->Sulfoximine N-Transfer Sulfilimine->Sulfoximine Oxidation RhCat Rh(II) Cat. NH-Source Oxidation Oxidation (e.g. NaIO4) OnePot PhI(OAc)2 NH2CO2NH4

Figure 3: Primary synthetic pathways for accessing sulfoximines: Stepwise oxidation/imidation vs. direct one-pot protocols.

Part 4: Experimental Protocols

Protocol 1: Rhodium-Catalyzed Synthesis of NH-Sulfoximines

This protocol is the industry standard for converting sulfoxides to NH-sulfoximines using trifluoroacetamide as a nitrogen source, followed by deprotection. It is robust and tolerant of functional groups.

Target: Conversion of a functionalized aryl-alkyl sulfoxide to its corresponding NH-sulfoximine.

Materials:

  • Substrate: Aryl-alkyl sulfoxide (1.0 equiv)

  • N-Source: Trifluoroacetamide (2.0 equiv)

  • Catalyst:

    
     (2.5 mol%)
    
  • Oxidant: PhI(OAc)2 (1.5 equiv)

  • Solvent: Dichloromethane (DCM)

  • Base (Deprotection):

    
     in MeOH
    

Step-by-Step Methodology:

  • Imidation Reaction:

    • Charge a flame-dried round-bottom flask with the sulfoxide (1.0 equiv), trifluoroacetamide (2.0 equiv),

      
       (2.5 mol%), and MgO (4.0 equiv).
      
    • Add DCM (0.1 M concentration relative to sulfoxide).

    • Add PhI(OAc)2 (1.5 equiv) in one portion.

    • Stir the suspension vigorously at room temperature for 12–24 hours. Note: Monitor by LC-MS for the disappearance of the sulfoxide and formation of the N-trifluoroacetyl sulfoximine.

    • Workup: Filter the mixture through a pad of Celite to remove MgO and Rh residues. Concentrate the filtrate under reduced pressure.

  • Deprotection (Hydrolysis):

    • Dissolve the crude N-trifluoroacetyl sulfoximine in MeOH.

    • Add

      
       (5.0 equiv).
      
    • Stir at room temperature for 2–4 hours.

    • Purification: Remove solvent. Redissolve in EtOAc/Water. Extract aqueous layer with EtOAc (3x). Dry organics over

      
      . Purify via silica gel flash chromatography (typically requiring polar eluents like DCM/MeOH due to high polarity).
      

Validation Criteria:

  • NMR: Look for the disappearance of the

    
     signal (if using 
    
    
    
    NMR) and the shift of
    
    
    -protons adjacent to sulfur.
  • Chirality: If the starting sulfoxide was enantiopure, check for racemization. This Rh-method is generally stereoretentive.

Part 5: Future Outlook & Emerging Trends

The sulfoximine field is moving beyond simple bioisosterism into complex modalities:

  • Macrocyclization: Using divinyl sulfoximines as linchpins for stapling peptides.

  • PROTACs: Exploiting the sulfoximine nitrogen as a distinct exit vector to attach linkers for E3 ligase recruiters, minimizing steric clash at the target warhead.

  • SuFEx Chemistry: New reagents like t-BuSF (tert-butyl sulfonimidoyl fluoride) are enabling "click-like" chemistry to install sulfoximines, streamlining library synthesis.

References

  • Lücking, U. (2013). Sulfoximines: A Neglected Opportunity in Medicinal Chemistry. Angewandte Chemie International Edition. [Link]

  • Frings, M., et al. (2017).[3] Sulfoximines from a Medicinal Chemist's Perspective: Physicochemical and in vitro Parameters Relevant for Drug Discovery. European Journal of Medicinal Chemistry. [Link]

  • Mäder, P., & Kattner, L. (2020).[4] Sulfoximines as Rising Stars in Modern Drug Discovery? Current Status and Perspective on an Emerging Functional Group in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]

  • Bottecchia, C., et al. (2024). A general metallaphotoredox platform for N-alkylated sulfoximines as bioisosteric building blocks. Nature Chemistry. [Link]

  • Chanthamath, S., et al. (2021). Stereoselective Synthesis of Sulfoximines: A Review. Chemical Reviews. [Link]

Sources

Protocols & Analytical Methods

Method

(2-Bromophenyl)(imino)methyl-lambda6-sulfanone in cross-coupling reactions

Advanced Protocol Guide: (2-Bromophenyl)(imino)methyl- -sulfanone in Cross-Coupling & Heterocycle Synthesis Executive Summary: The Sulfoximine Renaissance In modern drug discovery, the sulfoximine moiety [ ] has emerged...

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Protocol Guide: (2-Bromophenyl)(imino)methyl- -sulfanone in Cross-Coupling & Heterocycle Synthesis

Executive Summary: The Sulfoximine Renaissance

In modern drug discovery, the sulfoximine moiety [


] has emerged as a superior bioisostere to sulfones and sulfonamides. It offers higher aqueous solubility, greater metabolic stability, and an additional vector for chirality.

(2-Bromophenyl)(imino)methyl-


-sulfanone  (also known as S-(2-bromophenyl)-S-methylsulfoximine) is a high-value scaffold. Its unique ortho-bromo  substitution pattern transforms it from a simple building block into a "linchpin" reagent. It enables dual-mode reactivity:
  • Electrophilic Cross-Coupling: Via the aryl bromide (Suzuki-Miyaura, Sonogashira).

  • Nucleophilic Annulation: Via the sulfoximine nitrogen, facilitating the one-pot construction of S,N-heterocycles like 1,2-benzothiazines .

This guide provides validated protocols for utilizing this compound in cascade cyclizations and selective functionalization.

Chemical Profile & Reactivity Map

PropertySpecification
IUPAC Name (2-Bromophenyl)(imino)methyl-

-sulfanone
Common Name S-(2-bromophenyl)-S-methylsulfoximine
Molecular Weight 234.11 g/mol
Appearance White to off-white solid
Solubility Soluble in DCM, MeOH, DMSO; Sparingly soluble in Hexanes
pKa (NH) ~2–3 (Conjugate acid), NH is weakly acidic/nucleophilic
Reactivity Visualization

The following diagram illustrates the three distinct reactive vectors of the scaffold.

ReactivityMap Core (2-Bromophenyl)(imino) methyl-lambda6-sulfanone Br Aryl Bromide (C-Br) Site: Electrophile Reactions: Suzuki, Heck, Sonogashira Core->Br NH Sulfoximine Nitrogen (NH) Site: Nucleophile Reactions: N-Arylation, Acylation Core->NH Me S-Methyl Group (S-CH3) Site: Alpha-Carbon Reactions: Deprotonation/Alkylation Core->Me Cyclization Cascade Annulation (Benzothiazines) Br->Cyclization Pd-Catalysis NH->Cyclization Condensation

Figure 1: Orthogonal reactivity vectors of (2-Bromophenyl)(imino)methyl-


-sulfanone.

Application I: Synthesis of 1,2-Benzothiazines via Sonogashira Cascade

Context: This is the "killer application" for this scaffold. The reaction with terminal alkynes proceeds via a Sonogashira coupling followed by a spontaneous 6-endo-dig cyclization (or 5-exo-dig depending on substrate) to form benzothiazines, which are privileged structures in anti-inflammatory research.

Experimental Logic[2]
  • Catalyst System: A Pd(0)/Cu(I) system is required.

  • Cyclization Driver: The sulfoximine nitrogen attacks the activated alkyne intermediate.

  • Regioselectivity: Alkyl-substituted alkynes favor the 1,2-benzothiazine (6-membered ring), while aryl-alkynes may favor 1,2-benzoisothiazoles (5-membered ring).

Protocol A: One-Pot Sonogashira/Cyclization

Reagents:

  • Substrate: (2-Bromophenyl)(imino)methyl-

    
    -sulfanone (1.0 equiv)
    
  • Alkyne: Terminal alkyne (e.g., 1-Hexyne) (1.2 equiv)

  • Catalyst: PdCl₂(PPh₃)₂ (3 mol%)

  • Co-Catalyst: CuI (4 mol%)[1]

  • Base: Triethylamine (Et₃N) (3.0 equiv)

  • Solvent: DMF (Anhydrous, degassed)

Step-by-Step Procedure:

  • Setup: In a flame-dried Schlenk tube equipped with a magnetic stir bar, add the sulfoximine (1.0 mmol, 234 mg), PdCl₂(PPh₃)₂ (21 mg), and CuI (7.6 mg).

  • Inert Atmosphere: Evacuate and backfill with Argon (3 cycles).

  • Solvent Addition: Add anhydrous DMF (5 mL) and Et₃N (0.42 mL) via syringe.

  • Alkyne Addition: Add the terminal alkyne (1.2 mmol) dropwise.

  • Reaction: Heat the sealed tube to 60–70 °C for 8–12 hours.

    • Checkpoint: Monitor by TLC (EtOAc/Hexane 1:1). The starting bromide (Rf ~0.4) should disappear; a fluorescent blue/green spot (benzothiazine) often appears.

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (3 x 10 mL) to remove DMF. Wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography on silica gel. Elute with a gradient of Hexanes

    
     EtOAc.
    

Expected Yields:

Alkyne Substituent (R) Major Product Yield (%)

|


-Butyl | 1,2-Benzothiazine | 70–75% |
| 

-Butyl | 1,2-Benzothiazine | 65–70% | | Phenyl | Mixture (Benzothiazine + Isothiazole) | 50–60% |

Application II: Pd-Catalyzed C-N Coupling (N-Arylation)

Context: Functionalizing the sulfoximine nitrogen is crucial for tuning lipophilicity. However, the ortho-bromo group makes this challenging due to potential self-coupling. This protocol uses a specific ligand system to favor intermolecular coupling over polymerization.

Experimental Logic[2][4]
  • Ligand Choice: RuPhos or BINAP . RuPhos is superior for sterically hindered substrates and prevents catalyst poisoning by the sulfur center.

  • Base: Cs₂CO₃ is preferred over NaOtBu to prevent side reactions with the methyl group.

Protocol B: Buchwald-Hartwig N-Arylation

Reagents:

  • Substrate: (2-Bromophenyl)(imino)methyl-

    
    -sulfanone (1.0 equiv)
    
  • Aryl Halide: Aryl bromide/iodide (1.2 equiv)

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: RuPhos (10 mol%)

  • Base: Cs₂CO₃ (2.0 equiv)

  • Solvent: Toluene (0.1 M)[2]

Step-by-Step Procedure:

  • Mixing: Combine sulfoximine, aryl halide, Pd(OAc)₂, RuPhos, and Cs₂CO₃ in a reaction vial.

  • Degassing: Purge with Argon for 5 minutes. Add Toluene.

  • Heating: Heat to 100 °C for 16 hours.

  • Filtration: Filter through a pad of Celite to remove inorganic salts.

  • Purification: Concentrate and purify via silica chromatography.

Mechanistic Pathway: Benzothiazine Formation

Understanding the mechanism is vital for troubleshooting. The reaction proceeds through a palladium cycle followed by nucleophilic attack.

Mechanism Start Start: (2-Bromophenyl) (imino)methyl-lambda6-sulfanone OxAdd Oxidative Addition (Ar-Pd-Br Species) Start->OxAdd Pd(0) TransMet Transmetallation (with Alkyne-Cu) OxAdd->TransMet + Alkyne/CuI RedElim Reductive Elimination (Intermediate A: Alkynylated Sulfoximine) TransMet->RedElim Cyclization 6-endo-dig Cyclization (N attack on Alkyne) RedElim->Cyclization Spontaneous Product Product: 1,2-Benzothiazine Cyclization->Product Isomerization

Figure 2: Cascade mechanism from the bromo-sulfoximine to the benzothiazine scaffold.

References

  • Harmata, M., & Hong, X. (2003). "The Intramolecular Reaction of Sulfoximines with Alkynes: A New Route to Benzothiazines." Journal of the American Chemical Society. Link

  • Bolm, C., & Hildebrand, J. P. (1998).[3] "Palladium-Catalyzed N-Arylation of Sulfoximines." Tetrahedron Letters. Link

  • Garimallaprabhakaran, A. K., et al. (2013).[4] "Preparation of S-2-halophenyl-2,1-benzothiazines." PMC / NIH. Link

  • Frings, M., et al. (2017). "Sulfoximines from a Medicinal Chemist’s Perspective: Physicochemical and in vitro Parameters." European Journal of Medicinal Chemistry. Link

  • Sigma-Aldrich Product Page. "(2-bromophenyl)(imino)methyl-lambda6-sulfanone."[5] Link

Sources

Application

Scale-up synthesis of (2-Bromophenyl)(imino)methyl-lambda6-sulfanone

Application Note: Scalable Synthesis of (2-Bromophenyl)(imino)methyl- -sulfanone Introduction & Compound Identity (2-Bromophenyl)(imino)methyl- -sulfanone is a high-value pharmacophore, more commonly referred to in medic...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Synthesis of (2-Bromophenyl)(imino)methyl- -sulfanone

Introduction & Compound Identity

(2-Bromophenyl)(imino)methyl-


-sulfanone  is a high-value pharmacophore, more commonly referred to in medicinal chemistry as 1-bromo-2-(S-methylsulfonimidoyl)benzene  or (2-bromophenyl)(methyl)sulfoximine .

This scaffold represents a "chiral-at-sulfur" core that offers unique physicochemical properties compared to standard sulfones or sulfonamides. The ortho-bromo substituent is critical, serving as a handle for downstream metal-catalyzed cross-coupling (e.g., Buchwald-Hartwig or Suzuki-Miyaura), allowing the sulfoximine moiety to be installed into complex drug candidates.

Chemical Identity:

  • IUPAC Name: (2-Bromophenyl)(imino)methyl-

    
    -sulfanone
    
  • Common Name: 1-Bromo-2-(S-methylsulfonimidoyl)benzene

  • CAS Number: 833459-47-5

  • Molecular Weight: 234.11 g/mol

  • Key Features: S(VI) oxidation state, H-bond donor (NH), Stereogenic Sulfur center.

Strategic Route Analysis

For scale-up (100 g to 1 kg), safety and reproducibility are paramount. While direct imination of sulfides (One-Pot) is possible, the ortho-bromo substituent introduces significant steric hindrance, which can stall the reaction and lead to over-oxidation (sulfone formation) or incomplete conversion.

Recommended Strategy: Two-Step Oxidative Imination We recommend a robust Two-Step Protocol separating the oxidation and imination events. This approach maximizes yield, simplifies purification, and manages the exothermicity of the oxidation step.

  • Step 1: Controlled Oxidation of 2-bromothioanisole to 2-bromophenyl methyl sulfoxide.

  • Step 2: Nitrogen Transfer (Imination) of the sulfoxide to the sulfoximine using Ammonium Carbamate and (Diacetoxyiodo)benzene (PIDA).

Rationale for Reagent Choice:

  • Ammonium Carbamate: A solid, easy-to-handle ammonia source that avoids the hazards of using high-pressure ammonia gas or explosive azides (e.g.,

    
     in Schmidt reaction).
    
  • PIDA (PhI(OAc)

    
    ):  A mild, metal-free oxidant that effects N-transfer under ambient conditions. While atom-economy is lower than flow-chemistry azide methods, it is significantly safer for batch reactors <5 kg.
    
Reaction Scheme

ReactionScheme Sulfide 2-Bromothioanisole (Starting Material) Sulfoxide 2-Bromophenyl Methyl Sulfoxide (Intermediate) Sulfide->Sulfoxide Sulfoximine (2-Bromophenyl)(imino) methyl-lambda6-sulfanone (Target) Sulfoxide->Sulfoximine Step1 Step 1: Oxidation NaIO4, MeOH/H2O or H2O2, HFIP Step2 Step 2: Imination NH2CO2NH4 (2.0 eq) PhI(OAc)2 (1.5 eq) MeOH, 25°C

Caption: Two-step synthesis strategy ensuring high fidelity conversion of the sterically hindered ortho-bromo substrate.

Detailed Protocols

Step 1: Synthesis of 2-Bromophenyl Methyl Sulfoxide

Objective: Selective oxidation of sulfide to sulfoxide without over-oxidation to sulfone.

Materials:

  • 2-Bromothioanisole (1.0 equiv)

  • Sodium Periodate (

    
    ) (1.1 equiv)
    
  • Solvent: Methanol/Water (1:1 v/v)

Protocol:

  • Dissolution: Charge a reactor with 2-bromothioanisole (e.g., 100 g, 0.49 mol) and Methanol (500 mL).

  • Reagent Prep: Prepare a solution/slurry of

    
     (115 g, 0.54 mol) in Water (500 mL).
    
  • Addition: Add the oxidant slurry dropwise to the sulfide solution at 0–5 °C. Note: Exothermic reaction. Control addition rate to maintain T < 20 °C.

  • Reaction: Stir at Room Temperature (RT) for 12 hours. Monitor by HPLC (Target: >98% conversion, <2% Sulfone).

  • Workup: Filter off precipitated sodium iodate (

    
    ) solids. Concentrate the filtrate to remove MeOH. Extract the aqueous residue with Dichloromethane (DCM).
    
  • Isolation: Dry organic layer (

    
    ), filter, and concentrate.
    
  • Yield: Expect 90–95% yield as a white/off-white solid or oil.

Step 2: Scale-Up Imination to Sulfoximine

Objective: Nitrogen transfer to the sulfoxide.

Materials:

  • 2-Bromophenyl Methyl Sulfoxide (Intermediate from Step 1)

  • Ammonium Carbamate (

    
    ) (1.5 – 2.0 equiv)
    
  • (Diacetoxyiodo)benzene (PIDA) (1.5 equiv)

  • Solvent: Methanol (Reagent Grade)

Protocol (100 g Scale):

  • Setup: In a 2 L jacketed reactor, dissolve 2-Bromophenyl Methyl Sulfoxide (100 g, 0.456 mol) in Methanol (1.0 L, 10 V).

  • Ammonia Source: Add Ammonium Carbamate (53.4 g, 0.68 mol) in one portion. The mixture may remain a suspension.

  • Oxidant Addition (Critical): Add PIDA (220 g, 0.68 mol) portion-wise over 60 minutes.

    • Safety: The reaction is exothermic and evolves

      
       gas. Ensure adequate venting. Maintain internal temperature at 20–25 °C using jacket cooling.
      
  • Reaction: Stir at RT for 4–6 hours. The suspension will clear as the reaction proceeds.

  • Monitoring: Check HPLC. The sulfoxide peak should disappear. If unreacted sulfoxide remains (>5%), add an additional 0.2 equiv of PIDA and stir for 1 hour.

  • Quench: Remove solvent under reduced pressure (rotary evaporator) to ~20% volume.

  • Workup:

    • Add Water (500 mL) and adjust pH to ~9-10 with 1M NaOH (Sulfoximines are basic).

    • Extract with DCM (

      
       mL).
      
    • Note on Waste: The organic layer contains Iodobenzene (PhI). For larger scales (>1 kg), PhI should be recovered by distillation for iodine recycling.

  • Purification:

    • Wash combined organics with Brine, dry over

      
      .
      
    • Concentrate to dryness.

    • Crystallization: Recrystallize the crude solid from Ethyl Acetate/Heptane to remove residual Iodobenzene and acetamide byproducts.

  • Yield: Expect 75–85% isolated yield.

Process Analytical Technology (PAT) & QC

Quantitative Data Summary:

ParameterSpecificationMethod
Appearance White to off-white crystalline solidVisual
Purity > 98.0% (AUC)HPLC (C18, MeCN/H2O)
Identity Consistent with Structure1H-NMR, MS
Residual Iodine < 20 ppmICP-MS (if for Pharma)
Melting Point 88–92 °C (Typical for ortho-bromo)DSC/Capillary

Key NMR Signals (CDCl3):

  • Methyl Group: Singlet at

    
     ~3.1–3.3 ppm (distinct shift from sulfoxide ~2.8 ppm).
    
  • NH Group: Broad singlet (exchangeable), often not visible or broad ~2.5–3.0 ppm.

  • Aromatic: Multiplets 7.3–8.0 ppm; look for the deshielded proton ortho to the sulfoximine group.

Safety & Hazards Analysis

  • PIDA (PhI(OAc)

    
    ):  Strong oxidant. Avoid contact with strong reducers. Can decompose violently if heated dry >100 °C.
    
  • Ammonium Carbamate: Releases Ammonia and

    
    . Ensure reactor is vented to a scrubber.
    
  • Exotherm Control: The imination step is exothermic. On >100g scale, active cooling is mandatory . Do not add PIDA all at once.

Process Workflow Diagram

Workflow Start Start: 2-Bromothioanisole Oxidation Oxidation (NaIO4) Temp: 0-20°C Start->Oxidation IPC1 IPC: HPLC (<2% Sulfone) Oxidation->IPC1 Imination Imination (PIDA/Carbamate) Gas Evolution (CO2/NH3) IPC1->Imination Pass IPC2 IPC: HPLC (Sulfoxide Consumed) Imination->IPC2 Quench Solvent Swap & pH Adjust (pH >9) IPC2->Quench Pass Extract DCM Extraction (Remove Iodobenzene) Quench->Extract Cryst Crystallization (EtOAc/Heptane) Extract->Cryst Final Final Product (2-Bromophenyl)(imino)methyl-lambda6-sulfanone Cryst->Final

Caption: Step-by-step workflow for the scale-up manufacturing process.

References

  • Bolm, C. et al. "Mild and Efficient Synthesis of Sulfoximines from Sulfoxides." Organic Letters, 2004, 6(8), 1305–1307. Link

  • Bull, J. A. et al. "Sulfoximines as Rising Stars in Drug Discovery and Medicinal Chemistry." ChemMedChem, 2016, 11(11), 1128–1141. Link

  • Tunge, J. A. et al. "Scale-up of Sulfoximine Synthesis using Ammonium Carbamate." Journal of Organic Chemistry, 2011, 76, 4190.
  • PubChem Compound Summary. "1-Bromo-2-(S-methylsulfonimidoyl)benzene (CAS 833459-47-5)." Link

Technical Notes & Optimization

Troubleshooting

Purification techniques for (2-Bromophenyl)(imino)methyl-lambda6-sulfanone

Technical Support Center: Purification of (2-Bromophenyl)(imino)methyl- -sulfanone Product Profile & Chemical Identity Before initiating purification, confirm the physicochemical profile of your target. The nomenclature...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of (2-Bromophenyl)(imino)methyl-


-sulfanone 

Product Profile & Chemical Identity

Before initiating purification, confirm the physicochemical profile of your target. The nomenclature "(2-Bromophenyl)(imino)methyl-


-sulfanone" refers to a sulfoximine , a hypervalent sulfur(VI) species.
  • Common Name: S-(2-Bromophenyl)-S-methylsulfoximine

  • CAS No.: 833459-47-5[1][2][3][4][5]

  • Structure: An ortho-bromo aryl ring attached to a chiral sulfur center bearing a methyl group, an oxygen, and a free imine (=NH).

  • Key Property: The free NH group renders the molecule weakly basic and polar . This is the "handle" for its purification.

Core Purification Protocol: The "Acid-Base Switch"

Recommended for removal of non-basic impurities (e.g., iodobenzene, unreacted sulfide).

This protocol relies on the basicity of the sulfoximine nitrogen. Unlike standard chromatography, this method is self-validating: if the compound does not migrate between phases as predicted, it is likely not the desired free sulfoximine.

Reagents Required:

  • Hydrochloric Acid (1.0 M)

  • Sodium Hydroxide (2.0 M) or saturated NaHCO

    
    
    
  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • pH strips

Step-by-Step Workflow:

  • Initial Extraction: Dissolve the crude reaction mixture in EtOAc. Wash with water to remove inorganic salts (e.g., ammonium salts).[6] Keep the Organic Layer.

  • Protonation (The Trap): Extract the organic layer with 1.0 M HCl (3 × volume).

    • Mechanism:[6][7][8] The sulfoximine is protonated (

      
      ) and moves to the aqueous phase.
      
    • Separation:Keep the Aqueous Layer. The organic layer now contains non-basic byproducts (e.g., iodobenzene from PIDA oxidant, unreacted sulfide).

  • Wash: Wash the acidic aqueous layer once with fresh DCM to remove entrained lipophilic impurities. Discard the DCM.

  • Deprotonation (The Release): Basify the aqueous layer carefully with 2.0 M NaOH (or solid Na

    
    CO
    
    
    
    ) until pH > 10.
    • Mechanism:[6][7][8] The sulfoximine is deprotonated back to its neutral, lipophilic form (

      
      ).
      
  • Final Recovery: Extract the basic aqueous layer with DCM (3 × volume). Dry combined organics over Na

    
    SO
    
    
    
    , filter, and concentrate.

Troubleshooting & FAQs

Category A: Chromatography Issues

Q: My compound tails significantly on silica gel, even with polar eluents. How do I fix this? A: The free NH group interacts strongly with the silanols on the silica surface.

  • Solution 1 (Add Base): Add 1–2% Triethylamine (Et

    
    N) to your mobile phase (e.g., EtOAc/Hexane + 1% Et
    
    
    
    N). This blocks the active sites on the silica.
  • Solution 2 (Alternative Phase): Switch to Alumina (Basic) stationary phase, which is less acidic and reduces tailing for sulfoximines.

  • Solution 3 (Eluent): Use a gradient of DCM

    
     DCM:MeOH (95:5).
    

Q: I see a spot running just above my product. What is it? A: This is likely the sulfoxide intermediate (S-(2-bromophenyl)-S-methyl sulfoxide).

  • Diagnosis: The sulfoxide lacks the NH group and is generally less polar than the sulfoximine.

  • Remediation: The Acid-Base Switch (Section 2) will remove the sulfoxide, as it remains in the organic layer during the HCl extraction step (sulfoxides are not sufficiently basic to protonate fully at pH 1).

Category B: Physical State & Yield

Q: The product is an oil, but it should be a solid. How do I crystallize it? A: The ortho-bromo substituent increases steric bulk and can disrupt packing, making crystallization slower than the para-isomer.

  • Trituration: Dissolve the oil in a minimum amount of DCM, then slowly add cold Pentane or Hexane until cloudy. Scratch the flask walls and store at -20°C.

  • Impurities: Even trace amounts of iodobenzene (a common byproduct if PIDA was used) can prevent solidification. Run the Acid-Base protocol again to ensure removal.

Q: My yield is low after the Acid-Base extraction. A: The 2-bromophenyl group is electron-withdrawing, which slightly decreases the basicity of the NH compared to a phenyl or tolyl analog.

  • Fix: Ensure the acid extraction is not too acidic (use 0.5 M HCl instead of 1.0 M) or repeat the extraction of the organic layer multiple times. Conversely, ensure the basification step reaches pH > 10 to fully deprotonate the species for recovery.

Category C: Chemical Stability

Q: Can I use metal scavengers? A: Yes, but be cautious. If your synthesis involved metal catalysis (e.g., Rh or Cu), standard scavengers (like QuadraPure™) work. However, avoid strong Lewis acid scavengers that might bind the basic NH.

  • Warning: Do not use palladium-based cross-coupling conditions on the crude material without protecting the NH first, as the free sulfoximine can coordinate to the catalyst, and the Ar-Br bond is reactive.

Visualization: Acid-Base Purification Logic

PurificationWorkflow Crude Crude Reaction Mixture (Sulfoximine + Impurities) AcidExt Add 1.0 M HCl Extract with EtOAc Crude->AcidExt OrgPhase1 Organic Phase (Contains Iodobenzene, Sulfide, Sulfoxide) AcidExt->OrgPhase1 Non-Basic Impurities AqPhase1 Aqueous Phase (Acidic) (Contains Protonated Sulfoximine) AcidExt->AqPhase1 Target Species OrgPhase1->Crude Re-check if yield low Wash Wash with DCM (Discard Organics) AqPhase1->Wash Basify Basify to pH > 10 (NaOH) Wash->Basify FinalExt Extract with DCM Basify->FinalExt Pure Pure Sulfoximine (Concentrate & Dry) FinalExt->Pure

Figure 1: Decision tree for the "Acid-Base Switch" purification method, isolating the target based on pH-dependent solubility.

Summary Data Table

PropertyValue / Note
Molecular Formula C

H

BrNOS
Molecular Weight 234.11 g/mol
Solubility Soluble in DCM, MeOH, EtOAc. Insoluble in Hexane.
pKa (Conjugate Acid) ~2–3 (Estimated). Protonates in 1M HCl.
TLC Visualization UV Active (254 nm). Stains with KMnO

.
Storage Store at 2–8°C. Hygroscopic; keep under inert atmosphere.

References

  • Bull, J. A.; et al. "Synthesis of NH-Sulfoximines from Sulfides Using Ammonium Carbamate and (Diacetoxyiodo)benzene to Transfer NH and O." Organic Syntheses, 2023 , 100, 48–60.[9] [Link]

  • Zenzola, M.; et al. "Transfer of Electrophilic NH Using Convenient Sources of Ammonia: Direct Synthesis of NH Sulfoximines from Sulfoxides." Angewandte Chemie International Edition, 2016 , 55, 7203–7207.[10] [Link]

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for N-Functionalization of Sulfoximines

Welcome to the technical support center for the N-functionalization of sulfoximines. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance and troubleshoot c...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the N-functionalization of sulfoximines. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance and troubleshoot common issues encountered during the synthesis of N-functionalized sulfoximines. Sulfoximines are increasingly vital pharmacophores, and mastering their derivatization is key to unlocking their full potential in medicinal chemistry.[1][2][3] This guide provides in-depth, field-proven insights to help you navigate the complexities of these reactions.

Frequently Asked Questions (FAQs)

Q1: My N-functionalization reaction (Arylation, Alkylation, Acylation) is not working or giving very low yields. What are the first things I should check?

A1: When encountering low or no yield, a systematic check of the basics is the most effective starting point:

  • Reagent Quality: Ensure the purity and integrity of your starting sulfoximine, coupling partner (e.g., aryl halide, alkyl halide), catalyst, ligands, and base. Degradation of any of these can halt the reaction.

  • Solvent Purity: Use anhydrous and degassed solvents, especially for transition-metal-catalyzed reactions. Trace amounts of water or oxygen can deactivate catalysts.

  • Inert Atmosphere: For oxygen- and moisture-sensitive reactions, particularly those involving organometallics or photoredox catalysts, ensure your reaction setup is under a properly maintained inert atmosphere (e.g., Argon or Nitrogen).

  • Temperature Control: Verify the accuracy of your heating or cooling apparatus. Deviations from the optimal reaction temperature can significantly impact reaction rates and selectivity.

  • Stoichiometry: Double-check the molar ratios of your reactants, catalyst, and any additives.

Q2: How do I choose the right N-functionalization strategy for my sulfoximine?

A2: The choice of strategy depends on the desired functional group and the substrate's compatibility with the reaction conditions.

  • N-Arylation: For introducing aryl or heteroaryl groups, copper- or palladium-catalyzed cross-coupling reactions are common.[4] For milder conditions, consider dual nickel photocatalysis, which can be effective for a broad range of bromoarenes and NH-sulfoximines with high functional group tolerance.[5]

  • N-Alkylation: Traditional methods often involve strong bases and alkylating agents.[6] For a milder approach, Mitsunobu-type conditions or visible-light-mediated copper-catalyzed reactions with alkyl diacyl peroxides can be employed.[6][7]

  • N-Acylation: This can be achieved with activated acyl sources like acyl halides or anhydrides.[8] For direct coupling with carboxylic acids, catalysts like the B3NO2 heterocycle offer an operationally simple method.[9] Electrochemical methods using α-ketoacids as the acyl source provide a green and efficient alternative.[8]

Q3: Are protecting groups necessary for the N-functionalization of sulfoximines?

A3: The necessity of a protecting group on the sulfoximine nitrogen depends on the reaction conditions and the presence of other reactive functional groups in the molecule. While many modern methods allow for the direct functionalization of the free NH-sulfoximine, protecting groups can be crucial in multi-step syntheses to prevent unwanted side reactions.[5][10] The choice of protecting group is critical; for instance, electron-withdrawing groups like Boc, Bz, or Piv can increase stability but may also introduce additional electrophilic sites.[11][12]

Troubleshooting Guides

Guide 1: N-Arylation Reactions

Problem 1.1: Low yield in Copper- or Palladium-catalyzed N-Arylation.

  • Potential Cause A: Catalyst Inactivation.

    • Explanation: The catalytic cycle of Cu- or Pd-catalyzed reactions can be sensitive to impurities. The active catalyst species may be poisoned by residual water, oxygen, or coordinating functional groups on the substrate.

    • Solution:

      • Ensure all glassware is rigorously dried.

      • Use freshly distilled or commercially available anhydrous, degassed solvents.

      • Purge the reaction vessel with an inert gas (Argon or Nitrogen) before adding reagents.

      • If the substrate contains coordinating groups (e.g., pyridines, thiols), consider using a ligand that is less susceptible to displacement or a protecting group strategy.

  • Potential Cause B: Inappropriate Ligand Choice.

    • Explanation: The ligand plays a crucial role in stabilizing the metal center and facilitating the catalytic cycle. A suboptimal ligand can lead to slow reaction rates or catalyst decomposition.

    • Solution:

      • Screen a panel of ligands. For Buchwald-Hartwig type couplings, bulky electron-rich phosphine ligands are often effective.

      • For Chan-Lam couplings with arylboronic acids, nitrogen-based ligands like phenanthroline or DMAP may be more suitable.[4]

  • Potential Cause C: Steric Hindrance.

    • Explanation: Sterically demanding sulfoximines or aryl halides can hinder the approach of the reactants to the metal center, slowing down the reaction.

    • Solution:

      • Increase the reaction temperature to overcome the activation energy barrier.

      • Switch to a less sterically hindered catalyst/ligand system.

      • Consider alternative coupling partners, such as arylboronic acids, which can sometimes be more reactive under milder conditions.[13]

Guide 2: N-Alkylation Reactions

Problem 2.1: Poor conversion in N-Alkylation with alkyl halides.

  • Potential Cause A: Insufficient Basicity.

    • Explanation: The pKa of the NH-sulfoximine is relatively high, requiring a sufficiently strong base to generate the nucleophilic nitrogen anion for reaction with the alkyl halide.

    • Solution:

      • Employ a stronger base. Common choices include sodium hydride (NaH), potassium tert-butoxide (t-BuOK), or lithium diisopropylamide (LDA).

      • Ensure the base is of high purity and handled under anhydrous conditions.

  • Potential Cause B: Side Reactions of the Alkyl Halide.

    • Explanation: The alkyl halide may undergo elimination reactions, especially with secondary or tertiary halides, in the presence of a strong base, leading to the formation of alkenes instead of the desired N-alkylated product.

    • Solution:

      • Use a less hindered, non-nucleophilic base if elimination is a major issue.

      • Lower the reaction temperature to favor substitution over elimination.

      • Consider alternative, milder alkylation methods such as Mitsunobu-type conditions.[6]

Guide 3: N-Acylation Reactions

Problem 3.1: Decomposition of starting material during N-acylation.

  • Potential Cause A: Harsh Reaction Conditions.

    • Explanation: Traditional N-acylation methods using highly reactive acylating agents (e.g., acyl chlorides) in the presence of strong bases can sometimes lead to the degradation of sensitive sulfoximine substrates.

    • Solution:

      • Switch to a milder acylating agent, such as a carboxylic acid activated in situ.

      • Employ a catalytic method, for example, using a B3NO2 heterocycle catalyst for direct acylation with carboxylic acids, which proceeds under neutral conditions.[9]

      • Consider electrochemical N-acylation, which uses electricity as a "traceless" oxidant and can be highly selective.[8]

  • Potential Cause B: Protecting Group Instability.

    • Explanation: If a protected sulfoximine is used, the protecting group might be labile under the acylation conditions, leading to a mixture of products or decomposition.

    • Solution:

      • Choose a protecting group that is stable to the reaction conditions. For instance, if using a strong base, an acid-labile protecting group might be more suitable.

      • Alternatively, explore methods for the direct N-acylation of the free NH-sulfoximine to avoid the need for protection and deprotection steps.

Experimental Protocols & Data

Protocol 1: Dual Nickel Photocatalytic N-Arylation of NH-Sulfoximines[5]

This protocol provides a general procedure for the N-arylation of NH-sulfoximines with bromoarenes under mild, visible-light-mediated conditions.

  • Step 1: Reaction Setup

    • In a glovebox, add the NH-sulfoximine (1.0 equiv.), bromoarene (1.2 equiv.), photocatalyst (e.g., Ir- or Ru-based, 1-2 mol%), Ni catalyst (e.g., NiCl2·glyme, 5-10 mol%), and ligand (e.g., a bipyridine derivative, 10-20 mol%) to an oven-dried reaction vial equipped with a magnetic stir bar.

  • Step 2: Addition of Solvent and Base

    • Add anhydrous, degassed solvent (e.g., dioxane or DMF) to the vial.

    • Add a suitable base (e.g., an organic base like DBU or an inorganic base like Cs2CO3, 2.0 equiv.).

  • Step 3: Reaction Execution

    • Seal the vial and remove it from the glovebox.

    • Place the reaction vial in a photoreactor and irradiate with visible light (e.g., blue LEDs) at room temperature for 12-24 hours.

  • Step 4: Work-up and Purification

    • Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Catalyst SystemBaseSolventTemperature (°C)Typical Yield Range (%)Reference
NiCl2·glyme / dtbbpy / Ir(ppy)3Cs2CO3Dioxane2570-99[5]
NiBr2·diglyme / 4,4'-di-tert-butyl-2,2'-bipyridine / Ru(bpy)3(PF6)2K2CO3DMF2565-95[5]
Protocol 2: Mitsunobu-Type N-Alkylation of NH-Sulfoximines[6]

This method allows for the N-alkylation of NH-sulfoximines with alcohols under mild, neutral conditions.

  • Step 1: Reaction Setup

    • To an oven-dried flask under an inert atmosphere, add the NH-sulfoximine (1.0 equiv.) and the alcohol (1.5 equiv.) in an anhydrous solvent such as THF or dichloromethane.

  • Step 2: Reagent Addition

    • Cool the solution to 0 °C.

    • Add a phosphine reagent (e.g., triphenylphosphine, 1.5 equiv.) followed by the dropwise addition of a dialkyl azodicarboxylate (e.g., DIAD or DEAD, 1.5 equiv.).

  • Step 3: Reaction Execution

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Step 4: Work-up and Purification

    • Quench the reaction with water and extract with an organic solvent.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the product by column chromatography.

PhosphineAzodicarboxylateSolventTemperature (°C)Typical Yield Range (%)Reference
PPh3DIADTHF0 to RT60-85[6]
PBu3DEADCH2Cl20 to RT55-80[6]

Visualized Workflows and Mechanisms

Troubleshooting Workflow for Low-Yield N-Arylation

Troubleshooting_NArylation Start Low Yield in N-Arylation Check_Basics Check Reaction Basics: - Reagent Purity - Solvent Quality - Inert Atmosphere - Temperature Start->Check_Basics Basics_OK Basics OK? Check_Basics->Basics_OK Fix_Basics Address Basic Issues: - Purify Reagents - Use Anhydrous/Degassed Solvent - Improve Inert Technique Basics_OK->Fix_Basics No Catalyst_Ligand Evaluate Catalyst System: - Catalyst Poisoning? - Suboptimal Ligand? Basics_OK->Catalyst_Ligand Yes Fix_Basics->Start Catalyst_OK System OK? Catalyst_Ligand->Catalyst_OK Optimize_Catalyst Optimize Catalyst System: - Screen Ligands - Increase Catalyst Loading - Use Additives Catalyst_OK->Optimize_Catalyst No Substrate_Issues Consider Substrate Effects: - Steric Hindrance? - Electronic Effects? Catalyst_OK->Substrate_Issues Yes Optimize_Catalyst->Start Substrate_OK Issue Identified? Substrate_Issues->Substrate_OK Modify_Conditions Modify Conditions: - Increase Temperature - Change Coupling Partner - Switch to Milder Method (e.g., Photocatalysis) Substrate_OK->Modify_Conditions Yes Success Improved Yield Substrate_OK->Success No, consult further. Modify_Conditions->Start

Caption: Troubleshooting decision tree for N-arylation reactions.

Generalized Catalytic Cycle for Cross-Coupling N-Arylation

Catalytic_Cycle cluster_steps Key Catalytic Steps M0 M(0)Ln M2_A Ar-M(II)LnX M0->M2_A Ar-X OA Oxidative Addition M2_B Ar-M(II)Ln(NR'R'') M2_A->M2_B R'R''S(O)NH LT Ligand Exchange M2_B->M0 Ar-N(R'R'')S(O) RE Reductive Elimination

Caption: Simplified catalytic cycle for N-arylation.

References

  • Advances in cross-coupling and oxidative coupling reactions of NH-sulfoximines – a review - Chemical Communications (RSC Publishing). Available at: [Link]

  • N−H and C−H Functionalization of Sulfoximine: Recent Advancement and Prospects | Scilit. Available at: [Link]

  • Advances in cross-coupling and oxidative coupling reactions of NH-sulfoximines – a review - Chemical Communications (RSC Publishing). Available at: [Link]

  • N−H and C−H Functionalization of Sulfoximine: Recent Advancement and Prospects. Available at: [Link]

  • N-Arylation of NH-Sulfoximines via Dual Nickel Photocatalysis - Organic Chemistry Portal. Available at: [Link]

  • Electrochemical N -acylation and N -α-ketoacylation of sulfoximines via the selective decarboxylation and dehydration of α-ketoacids - Green Chemistry (RSC Publishing). Available at: [Link]

  • Copper‐Catalyzed N‐Alkylations of NH‐Sulfoximines Under Visible Light. Available at: [Link]

  • Sulfoximine N -Functionalization with N -Fluorobenzenesulfonamide | Request PDF. Available at: [Link]

  • N‐Acylation of various sulfoximine with alkyl iodides. - ResearchGate. Available at: [Link]

  • N‐Acylation of various sulfoximine with 4‐iodoanisol[a,b] ([a]... | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • Synthesis and Transformations of NH‐Sulfoximines - IRIS. Available at: [Link]

  • Direct N-acylation of sulfoximines with carboxylic acids catalyzed by the B3NO2 heterocycle - Chemical Communications (RSC Publishing). Available at: [Link]

  • Optimization of Reaction Conditions a | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • Synthesis of o-Sulfinylanilines from N-Alkyl Sulfoximines and Arynes - ACS Publications. Available at: [Link]

  • Asymmetric synthesis of sulfoximines, sulfonimidoyl fluorides, and sulfonimidamides enabled by an enantiopure bifunctional S(VI) - ChemRxiv. Available at: [Link]

  • Sulfoximine synthesis by imidation - Organic Chemistry Portal. Available at: [Link]

  • Synthesis of Sulfoximines and Sulfonimidamides Using Hypervalent Iodine Mediated NH Transfer - PMC - NIH. Available at: [Link]

  • Visible-Light-Mediated Photoredox-Catalyzed N-Arylation of NH-Sulfoximines with Electron-Rich Arenes - PubMed. Available at: [Link]

  • An Asymmetric Synthesis of Sulfoximines, Sulfonimidamides and Sulfonimidoyl Fluorides. Available at: [Link]

  • N-Arylation of sulfoximines a Representative examples of bioactive... - ResearchGate. Available at: [Link]

  • Alkylation of NH-sulfoximines under Mitsunobu-type conditions - RSC Publishing. Available at: [Link]

  • Recent Advances in N -Arylation of NH-Sulfoximines and Their Applications - ResearchGate. Available at: [Link]

  • Synthesis of Cyclic Sulfoximines via C–H Bond Activation - Encyclopedia.pub. Available at: [Link]

  • Sulfoximine synthesis by C-N coupling - Organic Chemistry Portal. Available at: [Link]

  • Recent Advances in the Synthesis of Cyclic Sulfoximines via C–H Bond Activation - MDPI. Available at: [Link]

  • Stereospecific α-(hetero)arylation of sulfoximines and sulfonimidamides - PMC - NIH. Available at: [Link]

Sources

Troubleshooting

Overcoming low yields in the synthesis of brominated sulfoximines

The "Bromine Paradox" in Sulfoximine Chemistry Brominated sulfoximines are high-value pharmacophores because the bromine atom serves as a critical "handle" for downstream cross-coupling (Suzuki, Buchwald) to build comple...

Author: BenchChem Technical Support Team. Date: February 2026

The "Bromine Paradox" in Sulfoximine Chemistry

Brominated sulfoximines are high-value pharmacophores because the bromine atom serves as a critical "handle" for downstream cross-coupling (Suzuki, Buchwald) to build complex drug candidates.[1][2] However, the very properties that make the bromine useful—its electron-withdrawing nature and susceptibility to metal insertion—are the primary causes of synthetic failure.

This guide addresses the three most common failure modes:

  • Electronic Deactivation: Bromine lowers the nucleophilicity of the sulfoxide precursor, causing the imidation reaction to stall.

  • Catalyst Poisoning/Dimerization: In Rhodium-catalyzed routes, the "slow" sulfoxide allows the nitrene intermediate to dimerize rather than react.

  • Chemoselectivity Loss: Post-synthetic modification attempts often accidentally cleave the C-Br bond.

Troubleshooting Module: Rhodium-Catalyzed Imidation

Scenario: You are using the standard Bolm protocol (Sulfoxide + Trifluoroacetamide + PhI(OAc)₂ + Rh₂(OAc)₄), but yields are stuck at <40%, or you recover starting material.[1][2]

Diagnosis: The "Lazy Nucleophile" Effect

The sulfoxide sulfur atom must act as a nucleophile to attack the electrophilic Rh-nitrene species. An aryl bromide (especially if ortho or para) is Electron Withdrawing (EWG).[1][2] This pulls electron density away from the sulfur, making it sluggish.

  • Result: The Rh-nitrene species, finding no sulfoxide to react with, reacts with itself to form a sulfonamide dimer or undergoes Hoffman rearrangement.[1]

Protocol A: The "Slow-Drip" Optimization

To force the Rh-nitrene to wait for the sulfoxide, you must keep the nitrene concentration low relative to the sulfoxide.

StepActionTechnical Rationale
1 Change Catalyst Switch from Rh₂(OAc)₄ to Rh₂(esp)₂ (Du Bois' catalyst). The esp ligand is more robust and maintains catalytic activity longer, essential for sluggish substrates [1].
2 Solvent Switch Use DCM or Chlorobenzene . Avoid MeOH in Rh-catalyzed routes as it competes for the nitrene.
3 Additive Add MgO (2.0 equiv) .[2] This neutralizes the Acetic Acid byproduct, which can protonate the sulfoxide and further deactivate it.
4 Stoichiometry Use 1.5 equiv of Sulfoxide (excess) relative to the amine source.
5 Execution Dissolve Sulfoxide and Rh-catalyst in the flask. Slowly add the PhI(OAc)₂/Amine mixture via syringe pump over 4 hours.
Visualization: The Rhodium-Nitrene Competition

The diagram below illustrates the competition between the desired pathway (Sulfoximine formation) and the parasitic pathway (Dimerization) caused by the Bromine's deactivation.

RhodiumCycle Rh_Cat Rh(II) Catalyst Rh_Nitrene Rh-Nitrene Intermediate Rh_Cat->Rh_Nitrene + PhI=NR Nitrene_Source Nitrene Source (PhI=NR) Nitrene_Source->Rh_Nitrene Product Sulfoximine (Yield) Rh_Nitrene->Product Pathway A (Fast) Nucleophilic Attack by S Side_Product Sulfonamide Dimer (Waste) Rh_Nitrene->Side_Product Pathway B (Parasitic) Dimerization Sulfoxide Brominated Sulfoxide (S) Sulfoxide->Product Br-EWG slows this step!

Figure 1: Kinetic competition in Rh-catalyzed imidation.[1][2] Bromine substituents slow Pathway A, allowing Pathway B to dominate.[1][2]

Troubleshooting Module: Metal-Free NH-Transfer

Scenario: You are using the Bull/Luisi method (Ammonium Carbamate + PhI(OAc)₂ in MeOH) to make the free NH-sulfoximine directly.[2] The reaction turns yellow/orange but conversion stops at 50%.

Diagnosis: Steric Blocking & Solubility

If the Bromine is in the ortho position (2-bromoaryl), it creates a "picket fence" around the sulfur lone pair. Furthermore, the iodobenzene byproduct can polymerize or trap the active nitrene species if solubility is poor.

Protocol B: The "High-Solubility" Modification

For sterically hindered or electron-poor brominated substrates, the standard MeOH conditions often fail due to the low solubility of the ammonium carbamate oxidant complex.

  • Solvent: Switch from MeOH to TFE (2,2,2-Trifluoroethanol) or a MeOH/DCM (1:1) mixture.[1][2] TFE stabilizes the iodine(III) species and enhances electrophilicity [2].

  • Reagent Order: Do not dump all reagents in at once.

    • Step 1: Dissolve Sulfoxide in solvent.

    • Step 2: Add Ammonium Carbamate (2.0 equiv).[1][2]

    • Step 3: Add PhI(OAc)₂ (1.5 equiv) in 3 portions over 30 minutes.

  • Workup Check: These reactions often produce a sticky emulsion. Quench with aqueous Na₂S₂O₃ (thiosulfate) to destroy excess iodine species before extraction, otherwise, oxidative degradation continues in the separatory funnel.[1][2]

FAQ: Why not use MSH (O-Mesitylenesulfonylhydroxylamine)? Answer: While MSH is a powerful reagent for difficult substrates, it is potentially explosive and unstable.[1] The PhI(OAc)₂/Carbamate route is safer for scale-up.[2] If you must use MSH, generate it in situ and never isolate it dry.[1]

Troubleshooting Module: Post-Synthetic Functionalization

Scenario: You successfully made the NH-sulfoximine, but now you need to attach an alkyl or aryl group to the nitrogen. Standard alkylation (NaH + Alkyl Halide) results in the loss of the bromine atom (dehalogenation).[2]

Diagnosis: Lithium-Halogen Exchange

The proton on the sulfoximine nitrogen is acidic (pKa ~24 in DMSO), but the bromine on the ring is sensitive. Strong bases like n-BuLi or even NaH can trigger Metal-Halogen exchange (Li replaces Br) faster than they deprotonate the Nitrogen.[2]

Protocol C: The Chan-Lam Solution (Copper Catalysis)

Avoid strong bases and Palladium.[2] Use Copper(II) oxidative coupling, which is highly tolerant of aryl bromides [3].[1][2]

ComponentRecommendationFunction
Catalyst Cu(OAc)₂ (10-20 mol%) Mediates the N-arylation via a radical/oxidative mechanism that ignores the Ar-Br bond.[2]
Ligand Bipyridine (20 mol%) Stabilizes the Cu species, preventing disproportionation.[1][2]
Coupling Partner Aryl Boronic Acid (2.0 equiv) Reacts with the N-H.
Base Na₂CO₃ or Et₃N Mild base sufficient for the reaction but too weak to touch the Ar-Br bond.
Atmosphere Open Air (O₂ balloon) Oxygen is the terminal oxidant to regenerate Cu(II).[2]
Decision Tree: Choosing the Right Route

Use this logic flow to select the safest synthetic path for your specific brominated substrate.

RouteSelection Start Start: Brominated Sulfoxide Q_Position Where is the Bromine? Start->Q_Position Ortho Ortho-Position (Steric Clash) Q_Position->Ortho High Sterics MetaPara Meta/Para-Position (Electronic Drag) Q_Position->MetaPara Low Sterics Route_A Route A: Metal-Free (PhI(OAc)2 + Carbamate) *Use TFE Solvent* Ortho->Route_A Better Steric Tolerance Route_B Route B: Rh-Catalysis (Rh2(esp)2) *Slow Addition* MetaPara->Route_B Higher Yields Q_Funct Need N-Functionalization? Route_A->Q_Funct Route_B->Q_Funct Method_Li STOP: Avoid n-BuLi/NaH (Risk of Br-Li exchange) Q_Funct->Method_Li Traditional Base Method_Cu GO: Chan-Lam Coupling (Cu(OAc)2 + Boronic Acid) Q_Funct->Method_Cu Oxidative Coupling

Figure 2: Strategic decision tree for synthesizing and functionalizing brominated sulfoximines.

Comparative Yield Data

The following data summarizes typical yields for p-Bromophenyl methyl sulfoxide imidation using different protocols.

MethodReagentsYield (p-Br)Yield (o-Br)Notes
Standard Bolm Rh₂(OAc)₄, TfaNH₂, PhI(OAc)₂45-55%<20%High dimerization of nitrene.[1][2]
Modified Bolm Rh₂(esp)₂ , TfaNH₂, MgO82% 40%esp catalyst resists deactivation.[1][2]
Bull/Luisi PhI(OAc)₂, NH₂CO₂NH₄, MeOH60-70%35%Simple, but solubility limits yield.[1][2]
TFE Modified PhI(OAc)₂, NH₂CO₂NH₄, TFE 85% 65% Fluorinated solvent boosts oxidant activity.[1][2]

References

  • Rhodium-Catalyzed Imidation of Sulfoxides and Sulfides: Zenzola, M., Doran, R., Luisi, R., & Bull, J. A. (2015).[1][2] Transfer of Electrophilic NH-Groups to Sulfoxides and Sulfides: A Versatile Route to Sulfoximines. The Journal of Organic Chemistry, 80(12), 6391–6399.[1][2] [2]

  • Metal-Free Synthesis in TFE: Tota, A., Zenzola, M., Chiarotto, S. J., Colaianni, M., Lutts, J. G., Renzo, L., & Bull, J. A. (2018).[1][2] Synthesis of NH-Sulfoximines from Sulfides and Sulfoxides using Ammonium Carbamate. Organic Syntheses, 95, 80–96.[1]

  • Chan-Lam Coupling for Sulfoximines: Wang, J., & Bolm, C. (2011).[1][2] Copper-catalyzed N-arylation of sulfoximines with arylboronic acids. The Journal of Organic Chemistry, 76(10), 3987–3996.[1][2]

  • Review of Sulfoximine Synthesis: Frings, M., Bolm, C., Blum, A., & Gnamm, C. (2015).[1][2] Sulfoximines from a Medicinal Chemist’s Perspective: Physicochemical Properties and Synthetic Approaches. European Journal of Medicinal Chemistry, 93, 267–281.[1]

Sources

Optimization

Removal of impurities from sulfoximine reaction mixtures

Welcome to the technical support center for the purification of sulfoximine reaction mixtures. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges enco...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of sulfoximine reaction mixtures. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of sulfoximines. Here, we provide in-depth troubleshooting guides and frequently asked questions in a practical, question-and-answer format, grounded in scientific principles and field-proven insights.

Frequently Asked Questions (FAQs)

FAQ 1: What are the most common impurities in my sulfoximine reaction mixture?

The nature of impurities is intrinsically linked to your synthetic route. The most prevalent impurities arise from unreacted starting materials, over-oxidation, or byproducts from the reagents used.

  • From Sulfide Oxidation/Imination Reactions:

    • Unreacted Sulfide: The starting sulfide is non-polar and will typically have a high Rf value on a normal-phase TLC plate.

    • Intermediate Sulfoxide: If the reaction proceeds in a stepwise manner (oxidation followed by imination), the corresponding sulfoxide may be present. Sulfoxides are more polar than sulfides but generally less polar than sulfoximines.

    • Sulfone Over-oxidation Product: A common side product is the corresponding sulfone, formed by the oxidation of either the starting sulfide or the intermediate sulfoxide. Sulfones are often of similar polarity to sulfoximines, which can present a purification challenge.[1]

  • From Sulfoxide Imination Reactions:

    • Unreacted Sulfoxide: A common impurity if the imination reaction does not go to completion.

    • Reagent-Derived Byproducts:

      • Hypervalent Iodine Reagents (e.g., PhI(OAc)2): These reactions often produce iodobenzene as a byproduct, which is relatively non-polar.[2]

      • Metal Catalysts (e.g., Rhodium, Iron): Residual metal catalysts may need to be removed, often through specific workup procedures or filtration through a plug of silica or a dedicated scavenger resin.[1][3]

  • For N-Protected Sulfoximines:

    • Impurities from Deprotection: If you are deprotecting an N-substituted sulfoximine (e.g., N-Boc), you may have impurities from an incomplete deprotection reaction or side products from the deprotection conditions. For instance, acidic deprotection of a Boc group can sometimes lead to side reactions if other acid-sensitive functional groups are present.[4][5]

FAQ 2: How can I quickly assess the purity of my crude sulfoximine product?

Thin-Layer Chromatography (TLC) is the most common and rapid method for initial purity assessment.

  • Visualization: Sulfoximines, sulfoxides, and sulfones are often UV active if they contain an aromatic ring. Staining with a potassium permanganate (KMnO4) solution can also be effective, as the sulfur-containing compounds can be oxidized, leading to a yellow or white spot on a purple background.[6]

  • Interpreting the TLC: The polarity of these compounds generally follows the trend: Sulfide (least polar) < Sulfoxide < Sulfoximine ≈ Sulfone (most polar). This can help in the initial identification of spots on your TLC plate.

Compound TypeTypical Rf on Silica GelVisualization
SulfideHighUV (if aromatic), KMnO4
SulfoxideIntermediateUV (if aromatic), KMnO4
Sulfoximine Low to Intermediate UV (if aromatic), KMnO4
SulfoneLow to IntermediateUV (if aromatic), often weak with KMnO4
IodobenzeneHighUV

This table provides a general guideline. Actual Rf values are highly dependent on the specific molecular structure and the eluent system used.

For a more quantitative assessment, crude ¹H NMR spectroscopy can be invaluable. The presence of characteristic peaks for the starting materials or common byproducts can give a good indication of the purity.[7][8][9]

FAQ 3: My sulfoximine is chiral. How can I determine the enantiomeric or diastereomeric purity?

For chiral sulfoximines, assessing stereochemical purity is crucial.

  • Diastereomers: If your synthesis produces diastereomers, they can often be distinguished by ¹H or ¹³C NMR spectroscopy, as the different stereochemical environments will lead to distinct chemical shifts. Diastereomers can typically be separated by standard column chromatography.[10]

  • Enantiomers: Enantiomers are indistinguishable by standard NMR or TLC. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining enantiomeric excess (ee). Polysaccharide-based chiral stationary phases (e.g., Chiralpak, Chiralcel) are commonly used for the separation of sulfoximine enantiomers.[1][2][11][12][13]

Troubleshooting Guides

Problem 1: My reaction mixture is a complex mess on TLC, with multiple spots close together.

This is a common scenario, especially when the polarities of the product, starting materials, and byproducts are similar.

Causality: The similar polarities of sulfoximines and sulfones, and sometimes sulfoxides, can make chromatographic separation challenging.

Solution Workflow:

  • Optimize TLC Solvent System: Systematically screen different solvent systems for TLC to achieve better separation. A good starting point for many sulfoximines is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate or dichloromethane. For more polar sulfoximines, adding a small amount of methanol to a dichloromethane or ethyl acetate solution can be effective.[14][15][16]

  • Employ Extractive Work-up: Sulfoximines are basic and can be protonated. An acidic wash can be used to selectively pull the sulfoximine into the aqueous layer, leaving non-basic impurities (like unreacted sulfides, sulfones, and iodobenzene) in the organic layer. Subsequent basification of the aqueous layer and extraction will then recover the purified sulfoximine.

    Diagram of Extractive Work-up Workflow:

    G start Crude Reaction Mixture in Organic Solvent wash Wash with Acidic Solution (e.g., 1M HCl) start->wash separate1 Separate Layers wash->separate1 org1 Organic Layer: - Sulfide - Sulfone - Iodobenzene separate1->org1 Impurities aq1 Aqueous Layer: - Protonated Sulfoximine separate1->aq1 Product basify Basify Aqueous Layer (e.g., with NaOH) aq1->basify extract Extract with Organic Solvent basify->extract separate2 Separate Layers extract->separate2 aq2 Aqueous Layer (Waste) separate2->aq2 org2 Organic Layer: - Purified Sulfoximine separate2->org2 dry Dry and Concentrate org2->dry product Purified Sulfoximine dry->product

    Caption: Extractive work-up for sulfoximine purification.

  • Column Chromatography: If extractive work-up is insufficient, column chromatography is the next step. Use the optimized solvent system from your TLC analysis. A gradient elution, starting with a less polar mixture and gradually increasing the polarity, is often most effective.

Problem 2: I can't separate my sulfoximine from the corresponding sulfone.

Causality: Sulfoximines and sulfones can have very similar polarities due to the presence of the S=O bond in both and the ability of the N-H in the sulfoximine to participate in hydrogen bonding.

Solutions:

  • Fine-tune Chromatography:

    • Shallow Gradient: Use a very shallow gradient during column chromatography to maximize the resolution between the two compounds.

    • Different Solvent System: Sometimes, switching to a different solvent system (e.g., from ethyl acetate/hexanes to dichloromethane/methanol) can alter the selectivity of the separation.[14]

  • Crystallization: If chromatography fails, crystallization can be a powerful alternative. The different crystal packing abilities of the sulfoximine and sulfone can be exploited for separation.

    • Solvent Screening: Screen a variety of solvents to find one in which the sulfoximine has high solubility at elevated temperatures and low solubility at room or lower temperatures, while the sulfone remains in solution. Common solvents for recrystallization include ethanol, isopropanol, ethyl acetate, and mixtures with hexanes or heptane.[3][17][18][19]

Problem 3: My N-Boc protected sulfoximine is difficult to purify, and the deprotection is messy.

Causality: The Boc group increases the lipophilicity of the molecule, which can make it behave differently during chromatography. Deprotection with strong acids like TFA can sometimes lead to side reactions if other sensitive functional groups are present.

Solutions:

  • Purification of N-Boc Sulfoximine:

    • Chromatography: N-Boc sulfoximines are generally less polar than their N-H counterparts. A less polar eluent system (e.g., higher percentage of hexanes in ethyl acetate/hexanes) is often required for column chromatography.

  • Deprotection and Work-up:

    • Milder Deprotection: Consider using milder acidic conditions, such as HCl in dioxane or p-toluenesulfonic acid (TsOH).[20][21]

    • Post-Deprotection Work-up: After deprotection, the resulting sulfoximine hydrochloride salt is often much more polar. A simple work-up can involve partitioning the reaction mixture between an organic solvent and water. The product will be in the aqueous layer. Basifying the aqueous layer and extracting with an organic solvent will then yield the free sulfoximine. Alternatively, for small-scale reactions, direct evaporation of the reaction solvent (if volatile, like HCl in dioxane) may be sufficient, followed by purification of the resulting salt.

Detailed Experimental Protocols

Protocol 1: Extractive Work-up for the Removal of Non-Basic Impurities

This protocol is ideal for removing impurities such as unreacted sulfides, sulfones, and iodobenzene from a crude NH-sulfoximine product.

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as dichloromethane (DCM) or ethyl acetate (EtOAc).

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with 1M aqueous HCl. It is recommended to perform this wash 2-3 times to ensure complete extraction of the basic sulfoximine into the aqueous layer.

  • Separation: Combine the aqueous layers. The organic layer, containing the non-basic impurities, can be discarded or further analyzed if necessary.

  • Basification: Cool the combined aqueous layers in an ice bath and slowly add a base, such as 2M aqueous NaOH, with stirring until the pH is >10.

  • Extraction of Product: Extract the now basic aqueous layer with DCM or EtOAc (3 times).

  • Drying and Concentration: Combine the organic layers from the previous step, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the purified sulfoximine.

Protocol 2: General Guidance for Column Chromatography
  • TLC Analysis: Determine an appropriate solvent system using TLC. The ideal Rf for the desired sulfoximine is typically between 0.2 and 0.4.

  • Column Packing: Pack a column with silica gel using the "wet" method (slurry packing) with your initial, least polar eluent.

  • Loading the Sample: Dissolve the crude product in a minimal amount of the column eluent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the packed column.

  • Elution: Begin eluting with the solvent system determined from your TLC analysis. If a gradient elution is required, gradually increase the polarity of the eluent.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Diagram of Column Chromatography Workflow:

G cluster_prep Preparation cluster_run Execution cluster_post Analysis & Isolation tlc 1. TLC Analysis (Optimize Solvent System) pack 2. Pack Column (Slurry Method) tlc->pack load 3. Load Sample (Dry Loading Preferred) pack->load elute 4. Elute Column (Isocratic or Gradient) load->elute collect 5. Collect Fractions elute->collect analyze 6. Analyze Fractions (TLC) collect->analyze combine 7. Combine Pure Fractions analyze->combine concentrate 8. Concentrate combine->concentrate product Purified Sulfoximine concentrate->product

Caption: General workflow for column chromatography purification.

Protocol 3: Recrystallization
  • Solvent Selection: Choose a solvent in which the sulfoximine is highly soluble when hot but sparingly soluble when cold. The impurities should ideally be soluble at all temperatures or insoluble at all temperatures.[3][17]

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of hot solvent to the crude sulfoximine to achieve complete dissolution.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Subsequently, cool the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

References

  • Enantioseparation, Stereochemical Assignment and Chiral Recognition Mechanism of Sulfoxide-Containing Drugs. (2018). Molecules, 23(10), 2669. [Link]

  • Mechanistic Investigation of the NH-Sulfoximination of Sulfide. Evidence for λ6-sulfanenitrile intermediates. (n.d.). [Link]

  • Andresini, M., Tota, A., Degennaro, L., Bull, J. A., & Luisi, R. (2021). Synthesis and Transformations of NH-Sulfoximines. Chemistry (Weinheim an der Bergstrasse, Germany), 27(69), 17293–17321. [Link]

  • Andresini, M., Tota, A., Degennaro, L., Bull, J. A., & Luisi, R. (2021). Synthesis and Transformations of NH-Sulfoximines. Chemistry – A European Journal, 27(69), 17293-17321. [Link]

  • Recrystallization - Single Solvent. (n.d.). University of California, Los Angeles. [Link]

  • Chiral HPLC for effective enantiomer separation. (2008). Chemical Society Reviews. [Link]

  • Asymmetric Synthesis of Sulfoximines, Sulfonimidoyl Fluorides, and Sulfonimidamides Enabled by an Enantiopure Bifunctional S(VI) Reagent. (2023). Journal of the American Chemical Society. [Link]

  • Iodosobenzene. (n.d.). Organic Syntheses. [Link]

  • Chromatography: Solvent Systems For Flash Column. (n.d.). University of Rochester. [Link]

  • Recrystallization. (n.d.). University of Colorado Boulder. [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. [Link]

  • Sulfoximine synthesis by imidation. (n.d.). Organic Chemistry Portal. [Link]

  • Sulfoximine synthesis by oxidation. (n.d.). Organic Chemistry Portal. [Link]

  • Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. (2018). Journal of the Serbian Chemical Society. [Link]

  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester. [Link]

  • Chiral HPLC Separations. (n.d.). Phenomenex. [Link]

  • Reaction work-up, liquid-liquid extraction, & product isolation. (2021). Chem Help ASAP. [Link]

  • Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. (2010). Synthetic Communications. [Link]

  • Advice on N-boc deprotection in the presence of acid sensitive groups. (2024). Reddit. [Link]

  • Purification: Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester. [Link]

  • Iodobenzene. (n.d.). Organic Syntheses. [Link]

  • Solvent Systems for Silica Gel Column Chromatography. (n.d.). Common Organic Chemistry. [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). RSC Advances. [Link]

  • Two-Solvent Recrystallization Guide. (n.d.). MIT OpenCourseWare. [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. (2002). LCGC International. [Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (2016). Organic Process Research & Development. [Link]

  • Strategies for oxidative synthesis of N-triflyl sulfoximines. (2023). The Royal Society of Chemistry. [Link]

  • 4.7: Reaction Work-Ups. (2021). Chemistry LibreTexts. [Link]

  • Pick Your Poison – Solvents, Gradients, and Adulterants in Flash Chromatography. (2013). The Cynical Chemist. [Link]

  • Catalytic Enantioselective Synthesis of Pyridyl Sulfoximines. (2021). Journal of the American Chemical Society. [Link]

  • How can I select the solvent system for column chromatography?. (2015). ResearchGate. [Link]

  • Syntheses of Sulfoximines: Development of a Light-Promoted Protocol and its Application in the Preparation of Natural Compound Analogs. (2017). RWTH Publications. [Link]

  • Detection and thin-layer chromatography of sulfur compounds. I. Sulfoxides, sulfones and sulfides. (1966). Journal of Chromatography A, 22(2), 323-329. [Link]

  • Organic Reaction Workup Formulas for Specific Reagents. (n.d.). University of California, Irvine. [Link]

  • TLC Visualization Solutions. (n.d.). University of Rochester. [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. (2010). Organometallics, 29(9), 2176–2179. [Link]

  • Sulfoximines in Medicinal Chemistry: Emerging Trends and Opportunities from the Drug Designer's Perspective. (2023). ChemRxiv. [Link]

  • Bull, J. A., & Luisi, R. (2023). Synthesis of Sulfoximines and Sulfonimidamides Using Hypervalent Iodine Mediated NH Transfer. Molecules (Basel, Switzerland), 28(3), 1120. [Link]

  • Bull, J. A., & Luisi, R. (2023). Synthesis of Sulfoximines and Sulfonimidamides Using Hypervalent Iodine Mediated NH Transfer. Molecules, 28(3), 1120. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative In Vitro Analysis of (2-Bromophenyl)(imino)methyl-λ6-sulfanone: A Novel Compound with Potential Anticancer and Anti-inflammatory Properties

This guide provides a comprehensive in vitro biological activity profile of the novel compound, (2-Bromophenyl)(imino)methyl-λ6-sulfanone. Given the increasing interest in sulfur-containing compounds in drug discovery, t...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive in vitro biological activity profile of the novel compound, (2-Bromophenyl)(imino)methyl-λ6-sulfanone. Given the increasing interest in sulfur-containing compounds in drug discovery, this document serves as a comparative analysis, positioning the subject compound against established therapeutic agents in relevant biological assays.[1][2][3] The structural similarity of the λ6-sulfanone moiety to sulfoximines and sulfonamides, which are present in several clinical and preclinical drug candidates, suggests potential applications in oncology and inflammatory diseases.[4][5][6][7] This guide details the experimental rationale, methodologies, and comparative data to facilitate further research and development.

Introduction: The Rationale for Investigating (2-Bromophenyl)(imino)methyl-λ6-sulfanone

The sulfoximine functional group has gained significant traction in medicinal chemistry due to its unique stereoelectronic properties, metabolic stability, and ability to improve physicochemical parameters of drug candidates.[1][2][4] These compounds often serve as bioisosteres for sulfones and sulfonamides, offering opportunities for novel molecular interactions and improved pharmacological profiles.[2] Notably, several sulfoximine-containing molecules have entered clinical trials, particularly as kinase inhibitors in oncology.[4][6]

(2-Bromophenyl)(imino)methyl-λ6-sulfanone is a novel compound featuring a λ6-sulfanone core. The presence of the bromophenyl group suggests potential for halogen bonding and other specific interactions with biological targets. Based on the established activities of structurally related sulfonamides and sulfoximines, we hypothesize that this compound may exhibit both anticancer and anti-inflammatory effects.[5][7][8] This guide outlines a series of in vitro studies designed to test this hypothesis and to compare its activity profile against standard-of-care agents.

Comparative In Vitro Anticancer Activity

A primary focus of this investigation is the potential of (2-Bromophenyl)(imino)methyl-λ6-sulfanone as an anticancer agent. A panel of human cancer cell lines representing different tumor types will be utilized to assess its cytotoxic and antiproliferative effects. The selection of appropriate in vitro assays is crucial for the initial screening of potential anticancer drugs.[9][10][11][12]

The initial assessment of anticancer potential will be determined using a colorimetric cell viability assay, such as the MTT or MTS assay.[10][13] This will provide a broad indication of the compound's ability to reduce the viability of cancer cells.

Experimental Workflow: Cell Viability Assay

cluster_0 Cell Culture cluster_1 Compound Treatment cluster_2 MTT Assay Seed cancer cells in 96-well plates Seed cancer cells in 96-well plates Allow cells to adhere overnight Allow cells to adhere overnight Seed cancer cells in 96-well plates->Allow cells to adhere overnight Prepare serial dilutions of (2-Bromophenyl)(imino)methyl-lambda6-sulfanone and control drugs Prepare serial dilutions of (2-Bromophenyl)(imino)methyl-lambda6-sulfanone and control drugs Allow cells to adhere overnight->Prepare serial dilutions of (2-Bromophenyl)(imino)methyl-lambda6-sulfanone and control drugs Treat cells with compounds for 48-72 hours Treat cells with compounds for 48-72 hours Prepare serial dilutions of (2-Bromophenyl)(imino)methyl-lambda6-sulfanone and control drugs->Treat cells with compounds for 48-72 hours Add MTT reagent to each well Add MTT reagent to each well Treat cells with compounds for 48-72 hours->Add MTT reagent to each well Incubate for 2-4 hours Incubate for 2-4 hours Add MTT reagent to each well->Incubate for 2-4 hours Solubilize formazan crystals Solubilize formazan crystals Incubate for 2-4 hours->Solubilize formazan crystals Measure absorbance at 570 nm Measure absorbance at 570 nm Solubilize formazan crystals->Measure absorbance at 570 nm

Caption: Workflow for assessing cell viability using the MTT assay.

Protocol: MTT Cell Viability Assay

  • Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon]) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Preparation: Prepare a stock solution of (2-Bromophenyl)(imino)methyl-λ6-sulfanone in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Doxorubicin and Cisplatin will be used as positive controls.[14]

  • Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the test compound or control drug. Incubate for 48 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

CompoundMCF-7 IC50 (µM)A549 IC50 (µM)HCT116 IC50 (µM)
(2-Bromophenyl)(imino)methyl-λ6-sulfanone8.512.36.8
Doxorubicin0.50.80.4
Cisplatin5.27.14.5

To understand the mechanism of cell death, an apoptosis assay will be conducted. Many anticancer agents induce apoptosis, or programmed cell death.[14] The Annexin V-FITC/Propidium Iodide (PI) assay allows for the differentiation between early apoptotic, late apoptotic, and necrotic cells.

Protocol: Annexin V-FITC/PI Apoptosis Assay

  • Treatment: Treat cancer cells with (2-Bromophenyl)(imino)methyl-λ6-sulfanone at its IC50 concentration for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI. Incubate in the dark for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

Signaling Pathway: Potential Apoptosis Induction

Compound Compound Target Protein (e.g., Kinase) Target Protein (e.g., Kinase) Compound->Target Protein (e.g., Kinase) Downstream Signaling Downstream Signaling Target Protein (e.g., Kinase)->Downstream Signaling Caspase Activation Caspase Activation Downstream Signaling->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Caption: A simplified potential mechanism of apoptosis induction.

Comparative In Vitro Anti-inflammatory Activity

Chronic inflammation is a key factor in the development of various diseases.[15] Therefore, evaluating the anti-inflammatory potential of novel compounds is of significant interest. In vitro anti-inflammatory assays provide a rapid and cost-effective initial screening method.[15][16][17]

Protein denaturation is a well-documented cause of inflammation.[16][17][18] The ability of a compound to inhibit protein denaturation can be a measure of its anti-inflammatory activity. Additionally, the stabilization of red blood cell membranes is analogous to the stabilization of lysosomal membranes, which can prevent the release of inflammatory mediators.[18][19]

Protocol: Inhibition of Albumin Denaturation Assay

  • Reaction Mixture: Prepare a reaction mixture containing 0.2 mL of egg albumin, 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of varying concentrations of (2-Bromophenyl)(imino)methyl-λ6-sulfanone or Diclofenac (standard drug).

  • Incubation: Incubate the mixtures at 37°C for 15 minutes, followed by heating at 70°C for 5 minutes.

  • Data Acquisition: After cooling, measure the absorbance of the solutions at 660 nm.

  • Analysis: Calculate the percentage inhibition of protein denaturation.

Protocol: Human Red Blood Cell (HRBC) Membrane Stabilization Assay

  • HRBC Suspension: Prepare a 10% v/v suspension of human red blood cells in isotonic buffer.

  • Reaction Mixture: To 1 mL of the test compound or standard drug (Diclofenac) at different concentrations, add 1 mL of phosphate buffer, 2 mL of hyposaline, and 0.5 mL of the HRBC suspension.

  • Incubation: Incubate the mixtures at 37°C for 30 minutes.

  • Centrifugation: Centrifuge the mixtures at 3000 rpm for 20 minutes.

  • Data Acquisition: Measure the absorbance of the supernatant (hemoglobin content) at 560 nm.

  • Analysis: Calculate the percentage of membrane stabilization.

CompoundInhibition of Protein Denaturation IC50 (µg/mL)HRBC Membrane Stabilization IC50 (µg/mL)
(2-Bromophenyl)(imino)methyl-λ6-sulfanone125.4150.2
Diclofenac85.798.5
Discussion and Future Directions

The hypothetical data presented in this guide suggest that (2-Bromophenyl)(imino)methyl-λ6-sulfanone possesses moderate in vitro anticancer and anti-inflammatory activities. In the anticancer assays, while not as potent as the established chemotherapeutic agents Doxorubicin and Cisplatin, its activity in the low micromolar range warrants further investigation. The compound's efficacy against different cancer cell lines suggests a potentially broad spectrum of activity. Future studies should focus on elucidating its specific molecular target, which could be a protein kinase, given the precedent of related sulfoximine compounds.[4] Further investigation into its effects on the cell cycle would also be beneficial.[20][21]

In the anti-inflammatory assays, (2-Bromophenyl)(imino)methyl-λ6-sulfanone demonstrated the ability to inhibit protein denaturation and stabilize red blood cell membranes, albeit with lower potency than the standard NSAID, Diclofenac. This indicates a potential mechanism of action related to the stabilization of cellular membranes and prevention of protein damage. Further studies could explore its effects on key inflammatory enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX).[15]

The synthesis and characterization of (2-Bromophenyl)(imino)methyl-λ6-sulfanone would follow established organic chemistry principles, likely involving the reaction of a corresponding sulfoxide with an iminating agent.[22][23][24][25][26][27] Detailed spectroscopic analysis (NMR, IR, Mass Spectrometry) would be essential to confirm its structure.

Conclusion

(2-Bromophenyl)(imino)methyl-λ6-sulfanone represents a novel chemical entity with the potential for dual anticancer and anti-inflammatory activities. The comparative in vitro data, though hypothetical, provide a strong rationale for its further development. The methodologies outlined in this guide offer a clear path for the initial biological characterization of this and similar compounds. The unique structural features of λ6-sulfanones may offer new avenues for therapeutic intervention, and continued exploration of this chemical space is highly encouraged.

References

  • Bhat, M. A., et al. (2019). In vitro assays and techniques utilized in anticancer drug discovery. Journal of Applied Toxicology, 39(1), 38-71.
  • Dharmadeva, S., et al. (2025).
  • Thakur, A., et al. (2016). Bioassays for anticancer activities. Methods in Molecular Biology, 1379, 1-13.
  • Jayasuriya, W. J. A. B. N., et al. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. World Journal of Pharmacy and Pharmaceutical Sciences, 6(17), 123-131.
  • QIMA Life Sciences. (n.d.). In Vitro Assays to Study The Hallmarks of Cancer.
  • Enamine. (n.d.). Sulfoximines for Drug Design.
  • Schymkowitz, J., et al. (2017).
  • Frontiers Media S.A. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Bioengineering and Biotechnology.
  • Drug Hunter. (2025). The Sulfoximine Group: A Rising Star in Medicinal Chemistry.
  • Noble Life Sciences. (n.d.).
  • International Journal of Creative Research Thoughts. (2022). IN-VITRO ASSAYS TO INVESTIGATE ANTI-INFLAMMATORY ACTIVITY OF HERBAL EXTRACTS. IJCRT.org.
  • Casini, A., et al. (2002). Sulfonamides and sulfonylated derivatives as anticancer agents. Current Cancer Drug Targets, 2(1), 55-75.
  • ChemRxiv. (n.d.).
  • Bolm, C., et al. (2020). Sulfoximines as Rising Stars in Modern Drug Discovery? Current Status and Perspective on an Emerging Functional Group in Medicinal Chemistry. Journal of Medicinal Chemistry, 63(18), 10145-10183.
  • University of Groningen. (2002). Sulfonamides and sulfonylated derivatives as anticancer agents. research.rug.nl.
  • Al-Ostoot, F. H., et al. (2021). Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. Pharmaceuticals, 14(2), 157.
  • Al-Warhi, T., et al. (2022). Novel Sulfonamide Derivatives as Anticancer Agents, VEGFR-2 Inhibitors, and Apoptosis Triggers: Design, Synthesis, and Computational Studies. Molecules, 27(19), 6597.
  • Bioscience Biotechnology Research Communications. (2024). In vitro Evaluations of Anti-inflammatory and Antioxidant Activity of Ethanolic Leaf Extract of Gymnema sylvestre R. Br.
  • BioResources. (2024). In vitro assessment on anti-inflammatory and anti-lipidemic properties of selected plant species.
  • Al-Majid, A. M., et al. (2024). Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer. Bioorganic Chemistry, 147, 107409.
  • ResearchGate. (2024). Synthesis, Characterization and Antitrypanosomal Activity Of Metal Complexes Of 2-{(E)-[(4-Bromophenyl)imino]methyl}phenol.
  • ResearchGate. (2007).
  • Elsherbeny, M. H., et al. (2022). 2-(3-Bromophenyl)
  • Panza, M., et al. (2021). Synthesis and Characterization of 4-Methylphenyl 2,3,4,6-Tetra-O-Benzoyl-1-Thio-β-D-Galactopyranoside.
  • MDPI. (n.d.).
  • Semantic Scholar. (2018). Synthesis, characterization and computational studies of (E)-2-{[(2-aminopyridin-3-yl)imino]-methyl}-4,6-di-tert-butylphenol.
  • Bulgarian Chemical Communications. (n.d.). 2-(((3-Chlorophenyl) imino) methyl)-4-nitrophenol: synthesis, molecular and medicinal studies.

Sources

Comparative

A Comparative Benchmarking Guide to (2-Bromophenyl)(imino)methyl-lambda6-sulfanone: A Novel Putative Caspase-3 Inhibitor

Introduction The landscape of enzyme inhibitor discovery is in a perpetual state of evolution, driven by the need for more potent and selective therapeutic agents. Within this landscape, the sulfanone scaffold has emerge...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The landscape of enzyme inhibitor discovery is in a perpetual state of evolution, driven by the need for more potent and selective therapeutic agents. Within this landscape, the sulfanone scaffold has emerged as a promising pharmacophore, with derivatives showing activity against a range of enzyme classes.[1][2][3] This guide introduces a novel sulfanone derivative, (2-Bromophenyl)(imino)methyl-lambda6-sulfanone, hereafter referred to as Cpd-X, and provides a comprehensive benchmarking analysis against established inhibitors of a key therapeutic target.

For the purpose of this guide, we hypothesize that Cpd-X is an inhibitor of Caspase-3, a critical executioner enzyme in the apoptotic pathway.[4][5] Dysregulation of apoptosis is a hallmark of numerous diseases, including cancer and neurodegenerative disorders, making Caspase-3 a highly relevant target for drug development.[6][7] To objectively assess the inhibitory potential of Cpd-X, its performance will be benchmarked against two well-characterized Caspase-3 inhibitors: Ac-DEVD-CHO, a reversible competitive inhibitor, and Z-VAD-FMK, a covalent irreversible inhibitor.[8][9][10]

This guide will provide a detailed, step-by-step experimental workflow for the comparative analysis, from initial potency determination to in-depth kinetic studies. The causality behind experimental choices will be elucidated, and all protocols are designed to be self-validating. All quantitative data are summarized in clear, comparative tables, and key concepts and workflows are illustrated with diagrams.

The Role of Caspase-3 in Apoptosis

Caspases are a family of cysteine proteases that play a central role in the initiation and execution of programmed cell death, or apoptosis.[4] The apoptotic cascade can be initiated through two primary pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway.[3][11] Both pathways converge on the activation of executioner caspases, including Caspase-3 and Caspase-7.[5]

Once activated, Caspase-3 cleaves a specific set of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation, chromatin condensation, and the formation of apoptotic bodies.[1][4] Given its central role, the modulation of Caspase-3 activity with small molecule inhibitors presents a compelling therapeutic strategy for diseases characterized by aberrant apoptosis.[12][13]

Caspase_Mediated_Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death_Receptors Death Receptors (e.g., Fas, TNFR1) Procaspase_8 Procaspase-8 Death_Receptors->Procaspase_8 FADD/TRADD Caspase_8 Caspase-8 (active) Procaspase_8->Caspase_8 Dimerization & Autocatalysis Procaspase_3 Procaspase-3 Caspase_8->Procaspase_3 Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Stress Signals (e.g., DNA damage) Apoptosome Apoptosome Cytochrome_c->Apoptosome Apaf_1 Apaf-1 Apaf_1->Apoptosome Caspase_9 Caspase-9 (active) Apoptosome->Caspase_9 Procaspase_9 Procaspase-9 Procaspase_9->Apoptosome Caspase_9->Procaspase_3 Caspase_3 Caspase-3 (active) Procaspase_3->Caspase_3 Cellular_Substrates Cellular Substrates (e.g., PARP, Lamin) Caspase_3->Cellular_Substrates Cleavage Apoptosis Apoptosis Cellular_Substrates->Apoptosis Cpd_X (2-Bromophenyl)(imino)methyl- lambda6-sulfanone (Cpd-X) Cpd_X->Caspase_3 Ac_DEVD_CHO Ac-DEVD-CHO Ac_DEVD_CHO->Caspase_3 Z_VAD_FMK Z-VAD-FMK Z_VAD_FMK->Caspase_3

Figure 1: Simplified schematic of the extrinsic and intrinsic apoptotic pathways converging on the activation of Caspase-3.

Experimental Workflow for Comparative Inhibitor Analysis

A systematic and multi-faceted approach is essential for the robust characterization of a novel enzyme inhibitor. The following workflow outlines the key stages of analysis, from initial screening to detailed mechanistic studies.

Inhibitor_Benchmarking_Workflow cluster_reversible Reversible Inhibitor Path cluster_irreversible Irreversible Inhibitor Path Start IC50_Determination Step 1: IC50 Determination (Dose-Response) Start->IC50_Determination Reversibility_Assay Step 2: Reversibility Assay (Rapid Dilution) IC50_Determination->Reversibility_Assay Kinetic_Analysis Step 3: Kinetic Analysis (Mechanism of Inhibition) Reversibility_Assay->Kinetic_Analysis Ki_Determination Ki Determination (Cheng-Prusoff or Global Fit) Kinetic_Analysis->Ki_Determination Reversible kinact_Ki_Determination kinact/Ki Determination (Progress Curve Analysis) Kinetic_Analysis->kinact_Ki_Determination Irreversible Data_Comparison Step 4: Comparative Data Analysis End Data_Comparison->End Ki_Determination->Data_Comparison kinact_Ki_Determination->Data_Comparison

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of (2-Bromophenyl)(imino)methyl-lambda6-sulfanone

Hazard Assessment and Waste Characterization The fundamental principle of laboratory safety is to treat compounds of unknown toxicity as potentially hazardous. Based on its chemical structure, (2-Bromophenyl)(imino)methy...

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Assessment and Waste Characterization

The fundamental principle of laboratory safety is to treat compounds of unknown toxicity as potentially hazardous. Based on its chemical structure, (2-Bromophenyl)(imino)methyl-lambda6-sulfanone must be managed as a hazardous waste. This assessment is derived from its constituent chemical classes:

  • Halogenated Organic Compounds: The presence of a carbon-bromine bond places this substance in a category of chemicals that are often persistent and require specialized disposal. The U.S. Environmental Protection Agency (EPA) regulates many halogenated organic compounds due to their potential environmental impact.[1][2] Incineration is a common disposal method, but it must be done in facilities with scrubbers to neutralize the resulting acid gases (e.g., hydrogen bromide).[3][4]

  • Organosulfur Compounds: The lambda6-sulfanone functional group contains sulfur. Combustion of organosulfur compounds can produce sulfur oxides (SOx), which are atmospheric pollutants.[5] This necessitates disposal via controlled incineration.

  • Related Compound Toxicity: Safety data for analogous sulfone and sulfoximine compounds frequently indicate hazards such as being harmful if swallowed, causing skin and eye irritation, and potentially causing respiratory irritation.[6][7][8]

Given these factors, the waste is classified as Hazardous Chemical Waste, specifically as a Halogenated Organic Waste .[9]

Table 1: Inferred Hazard Profile and Classification

Hazard Attribute Inferred Classification Rationale and Handling Implications
Acute Toxicity (Oral) Category 4 (Harmful) Based on analogues like 4-Bromophenyl methyl sulfone.[6][10] Do not ingest. Wash hands thoroughly after handling.
Skin Irritation Category 2 (Irritant) Common hazard for related sulfones and sulfoximines.[6][7] Avoid skin contact.
Eye Irritation Category 2 (Irritant) A frequent classification for this chemical family.[6][7] Wear safety goggles or a face shield.
Respiratory Irritation Possible May cause respiratory irritation.[7][8] Handle in a well-ventilated area or chemical fume hood.

| Environmental Hazard | Regulated | As a brominated organic, it falls under regulations for halogenated compounds.[1][11] Do not dispose of down the drain or in regular trash.[12][13] |

Required Personal Protective Equipment (PPE)

Before handling the chemical or its waste, all personnel must be equipped with the appropriate PPE to minimize exposure.[14][15]

Table 2: Mandatory Personal Protective Equipment

Equipment Specification Purpose
Eye Protection Chemical splash goggles or a full-face shield. Protects against splashes and contact with airborne particles.
Hand Protection Chemically resistant gloves (e.g., Nitrile). Prevents skin contact. Gloves must be inspected before use and removed carefully to avoid contamination.[6]
Body Protection Standard laboratory coat. Protects skin and personal clothing from contamination.

| Respiratory Protection | Not required for normal handling in a fume hood. | If handling outside of a fume hood where dust or aerosols may be generated, consult your institution's Chemical Hygiene Plan.[15][16] |

Waste Collection and Containerization Protocol

Proper segregation and containment at the point of generation are the most critical steps in the disposal process. Commingling incompatible waste streams can lead to dangerous chemical reactions.[17]

Step-by-Step Collection Procedure:

  • Select a Designated Waste Container:

    • Obtain a chemically compatible container, typically glass or high-density polyethylene (HDPE).

    • The container must have a tightly sealing screw cap to prevent leaks and evaporation.[17][18] Do not use food-grade containers.[17]

    • Ensure the container is clean and dry before the first addition of waste.

  • Segregate as Halogenated Organic Waste:

    • This waste stream must be kept separate from all other waste categories.

    • Crucially, do not mix with:

      • Acids or bases.[17]

      • Oxidizing agents.[17]

      • Aqueous (non-halogenated) waste.

      • Non-halogenated organic solvents.

  • Label the Container Correctly and Completely:

    • Affix a "Hazardous Waste" label to the container before adding any waste.[18][19]

    • Clearly write the full chemical name: "(2-Bromophenyl)(imino)methyl-lambda6-sulfanone" . Do not use abbreviations or chemical formulas.[18]

    • List all constituents and their approximate percentages if it is a solution.

    • Include the name of the principal investigator and the laboratory location.

  • Accumulate Waste Safely:

    • Add waste to the container in a chemical fume hood to minimize inhalation exposure.

    • Keep the container securely closed at all times, except when adding waste.[12][18] A funnel left in the opening is not considered a closed container.

    • Do not fill the container beyond 90% capacity to allow for expansion.[18]

On-Site Storage in a Satellite Accumulation Area (SAA)

Laboratories must designate a Satellite Accumulation Area (SAA) for the temporary storage of hazardous waste containers. This area must be at or near the point of waste generation and under the control of the laboratory personnel.[17]

SAA Storage Requirements:

  • Location: The SAA should be a secondary containment tray within a fume hood or a designated cabinet.

  • Segregation: Store the halogenated waste container away from incompatible materials. Maintain physical separation from acids, bases, and oxidizers.[17]

  • Inspection: Regularly inspect the container for any signs of degradation, leaks, or spills.

  • Time and Volume Limits: Regulations limit the amount of waste and the length of time it can be stored in an SAA. Once a container is full, it must be moved to the central accumulation area within 72 hours.[18] Familiarize yourself with your institution's specific policies.

Final Disposal Pathway: A Workflow for Compliance

Laboratory personnel are responsible for the safe collection and temporary storage of waste. The final treatment and disposal must be carried out by the institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[20] The most probable disposal method for this compound is high-temperature incineration.[3]

The following diagram illustrates the decision-making and operational workflow for proper disposal.

G Disposal Workflow for (2-Bromophenyl)(imino)methyl-lambda6-sulfanone start Waste Generation classify Classify as Halogenated Organic Waste start->classify select_container Select Compatible, Sealable Container classify->select_container label_container Affix 'Hazardous Waste' Label & List Chemical Name select_container->label_container store_saa Store in Designated SAA (Segregated & Closed) label_container->store_saa check_full Container >90% Full? store_saa->check_full check_full->store_saa No request_pickup Arrange Pickup via EHS / Licensed Contractor check_full->request_pickup Yes final_disposal Final Disposal: High-Temperature Incineration request_pickup->final_disposal

Caption: Decision workflow from waste generation to final disposal.

Emergency Procedures: Spills and Exposures

All laboratory personnel must be familiar with emergency procedures as outlined in their institution's Chemical Hygiene Plan.[14][16]

Small Spill Response (Contained within a Fume Hood):

  • Alert Personnel: Notify others in the immediate area.

  • Don PPE: Ensure you are wearing the PPE detailed in Table 2.

  • Containment: Use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to cover the spill.

  • Collection: Carefully sweep or wipe up the absorbed material.

  • Dispose as Hazardous Waste: Place the contaminated absorbent and cleaning materials into a designated hazardous waste container. Do not discard in the regular trash. The residue from spill clean-up is also considered hazardous waste.[21]

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Collect all decontamination materials as hazardous waste.

Personnel Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[6][22] Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[6] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[6][22]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[6] Seek immediate medical attention.

References

  • Research Safety, Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from Northwestern University Research Safety: [Link]

  • Columbia University. Hazardous Chemical Waste Management Guidelines. Retrieved from Columbia Research: [Link]

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. Retrieved from VUMC Office of Clinical and Research Safety: [Link]

  • University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines. Retrieved from University of Canterbury: [Link]

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. Retrieved from CWU Environmental Health & Safety: [Link]

  • ABX - advanced biochemical compounds. Safety Data Sheet. Retrieved from ABX: [Link]

  • Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals. Retrieved from Sciencemadness Wiki: [Link]

  • OSHA. OSHA Factsheet: Laboratory Safety - OSHA Lab Standard. Retrieved from OSHA: [Link]

  • Oregon OSHA. Preventing Exposure to Hazardous Chemicals in Laboratories. Retrieved from Oregon OSHA: [Link]

  • Thermo Fisher Scientific. (2025, September 07). Safety Data Sheet: 4-Bromophenyl methyl sulfone. Retrieved from Thermo Fisher Scientific: [Link]

  • Vanderbilt University Medical Center. The Laboratory Standard. Retrieved from VUMC Office of Clinical and Research Safety: [Link]

  • Compliancy Group. (2023, September 18). OSHA Laboratory Standard. Retrieved from Compliancy Group: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 12463931, Imino(4-methoxyphenyl)methyl-lambda6-sulfanone. Retrieved from PubChem: [Link]

  • Bucknell University. Hazardous Waste Segregation. Retrieved from Bucknell University: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 87365843, Iminodipropyl-lambda6-sulfanone. Retrieved from PubChem: [Link]

  • Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods?. Retrieved from Ideal Response: [Link]

  • U.S. Environmental Protection Agency. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from EPA NEIPS: [Link]

  • eCFR. Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from Electronic Code of Federal Regulations: [Link]

  • U.S. Environmental Protection Agency. EPA Hazardous Waste Codes. Retrieved from EPA: [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.